1-Azido-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXDRCDGBCOJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175216 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-86-2 | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-azido-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-azido-4-methylbenzene from 4-methylphenylamine
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-azido-4-methylbenzene, also known as p-tolyl azide, from its readily available precursor, 4-methylphenylamine (p-toluidine). This transformation is a cornerstone reaction in synthetic organic chemistry, providing a versatile intermediate for a range of applications, most notably in the field of bioconjugation and materials science through copper-catalyzed azide-alkyne cycloaddition, or "click chemistry".[1][2]
The narrative herein is structured to provide not just a procedural methodology, but a deeper understanding of the reaction's principles, the causality behind critical experimental parameters, and an uncompromising emphasis on the safety protocols required when handling potentially hazardous azide compounds.
Core Principles and Mechanistic Insight
The conversion of a primary aromatic amine, such as 4-methylphenylamine, into its corresponding aryl azide is a classic and highly reliable two-step, one-pot procedure.[2] The process hinges on the initial formation of a reactive diazonium salt, which is subsequently displaced by an azide nucleophile in a variation of the Sandmeyer reaction.[2][3]
Step 1: Diazotization The first stage is the diazotization of the primary amine. This is achieved by treating 4-methylphenylamine with nitrous acid (HNO₂). Critically, nitrous acid is unstable and is therefore generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric or sulfuric acid.[4][5] The electrophilic nitrosonium ion (NO⁺) generated in the acidic medium is attacked by the nucleophilic amine, and a series of proton transfers and dehydration steps lead to the formation of the 4-methylbenzenediazonium ion.
Causality: The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in a dry state.[2][4] Maintaining a low temperature throughout the addition of sodium nitrite is paramount to ensure the integrity of the diazonium intermediate and to maximize the yield of the final product.
Step 2: Azidation The in situ-generated 4-methylbenzenediazonium salt is a potent electrophile. The reaction mixture is then treated with an azide source, most commonly an aqueous solution of sodium azide (NaN₃). The azide anion (N₃⁻) acts as a nucleophile, attacking the terminal nitrogen of the diazonium group and displacing the remarkably stable dinitrogen molecule (N₂), which bubbles out of the solution, driving the reaction to completion.[6][7]
Below is a diagram illustrating the overall reaction mechanism.
Caption: Overall reaction pathway for the synthesis of 1-azido-4-methylbenzene.
Critical Safety and Hazard Analysis
The synthesis and handling of azide compounds necessitate stringent safety protocols. Both the reagent, sodium azide, and the organic azide product class carry significant hazards.
-
Sodium Azide (NaN₃): This reagent is highly toxic and can be fatal if swallowed or absorbed through the skin.[8] It reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[9] It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper.[9]
-
Organic Azides (R-N₃): Aryl azides are energetic compounds that can be sensitive to heat, friction, and shock, posing a risk of explosive decomposition.[8][9][10] While 1-azido-4-methylbenzene (C₇H₇N₃) has a carbon-to-nitrogen ratio greater than 1, which generally indicates moderate stability, it must be handled with care.[8]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[10]
-
Engineered Controls: All steps of this procedure must be conducted inside a certified chemical fume hood. A blast shield should be placed in front of the reaction apparatus.[10][11]
-
Handling Precautions:
-
Thermal Safety: Never heat the organic azide product directly. When removing solvent via rotary evaporation, use a water bath at a minimal temperature (e.g., <30 °C) and a blast shield.[11]
-
Storage: Store the final product in a cool, dark place, preferably in a refrigerator and clearly labeled as an energetic compound.[8][12]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be clean and dry.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Methylphenylamine (p-toluidine) | C₇H₉N | 107.15 | 50.0 | 5.36 g |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | - | 15 mL |
| Deionized Water | H₂O | 18.02 | - | 75 mL + 25 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 55.0 | 3.80 g |
| Sodium Azide | NaN₃ | 65.01 | 60.0 | 3.90 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | ~50 mL |
| Brine | NaCl (aq) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g |
Step-by-Step Procedure
Part A: Diazotization
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 4-methylphenylamine (5.36 g) and deionized water (25 mL).
-
While stirring, slowly add concentrated hydrochloric acid (15 mL). The amine salt may precipitate.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (3.80 g) in deionized water (25 mL) and cool the solution in an ice bath.
-
Transfer the cold sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred amine salt suspension over 30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. Slow, controlled addition is key to preventing dangerous temperature spikes and decomposition.
-
After the addition is complete, continue to stir the resulting pale-yellow solution of the diazonium salt in the ice bath for an additional 30 minutes.
Part B: Azidation and Work-up 7. In a separate beaker, dissolve sodium azide (3.90 g) in deionized water (50 mL) and cool the solution in an ice bath. 8. Slowly add the cold sodium azide solution to the cold diazonium salt solution over 20-30 minutes. Vigorous bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during this addition. 9. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 1-2 hours. 10. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 11. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by brine (50 mL).[2] 12. Dry the organic layer over anhydrous sodium sulfate.[2] 13. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Safety: Ensure the water bath temperature does not exceed 30 °C. 14. The crude product is obtained as a colorless to pale yellow liquid.[1] If required, further purification can be achieved via column chromatography on silica gel.[2]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis of 1-azido-4-methylbenzene.
Conclusion
The synthesis of 1-azido-4-methylbenzene from 4-methylphenylamine via diazotization and subsequent azidation is a robust and efficient transformation. This guide has detailed the mechanistic underpinnings, a reliable experimental protocol, and the critical safety considerations necessary for its successful and safe execution. For researchers in drug development and materials science, mastery of this procedure provides access to a key building block for advanced molecular construction. The paramount importance of adhering to the outlined safety measures cannot be overstated, ensuring that the utility of these energetic compounds can be harnessed responsibly.
References
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides
- CAS 2101-86-2: 1-azido-4-methylbenzene. CymitQuimica.
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.
- Safe Handling of Azides. University of Pittsburgh.
- Benzenediazonium chloride reacts with sodium azide to yield phenyl azide and nitrogen gas. Chegg.com.
- Azide Compounds. Environmental Health and Safety, University of South Carolina.
- Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. Benchchem.
- Azides Safe Work Procedure. UVIC.
- From anilines to aziridines: A two-step synthesis under continuous-flow conditions. SciSpace.
- Diazotis
- Information on Azide Compounds. Stanford Environmental Health & Safety.
- Guidelines for Safe Handling of Sodium Azide and Organic Azides. UC Santa Barbara.
- One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. [Source document format is PDF, specific publisher not available].
- 1-Azido-4-methylbenzene. PubChem.
- Benzene, 1-azido-4-methyl-. NIST WebBook.
- Benzene, 1-azido-4-methyl-. NIST WebBook.
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An In-Depth Technical Guide to the Physical and Chemical Properties of p-Toluenesulfonyl Azide (Tosyl Azide)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Cornerstone Reagent
In the landscape of modern organic synthesis, few reagents offer the versatility and specific reactivity of p-Toluenesulfonyl azide, commonly known in the laboratory as tosyl azide or TsN₃. While the term "p-tolyl azide" might be generically used, in the context of synthetic chemistry, it overwhelmingly refers to this sulfonyl azide derivative, a compound that has become indispensable. It serves as a powerful tool for introducing azide and diazo functionalities, acting as a key building block in reactions ranging from classic cycloadditions to the Nobel Prize-winning "click chemistry".[1][2] This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and safe handling, offering field-proven insights for professionals leveraging this reagent in their research and development workflows.
Molecular Identity and Spectroscopic Fingerprint
Understanding the fundamental structure and how it translates to analytical data is the first step in effectively utilizing any chemical reagent.
Core Identifiers
The identity of p-toluenesulfonyl azide is established by a consistent set of chemical identifiers.
| Property | Value | Source |
| Preferred IUPAC Name | 4-Methylbenzene-1-sulfonyl azide | [1] |
| Common Names | p-Toluenesulfonyl azide, Tosyl azide, TsN₃ | [1][3] |
| CAS Number | 941-55-9 | [1] |
| Molecular Formula | C₇H₇N₃O₂S | [1] |
| Molecular Weight | 197.21 g/mol | [1] |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)N=[N+]=[N-] | [4] |
| InChI Key | NDLIRBZKZSDGSO-UHFFFAOYSA-N | [3] |
Physical Properties
The physical state and properties of tosyl azide dictate its handling and reaction setup. It is typically encountered as an oily, colorless to pale yellow liquid at room temperature.[1][5]
| Property | Value | Notes |
| Appearance | Oily colorless to slight yellow liquid | [1][6] |
| Melting Point | 21 to 22 °C (70 to 72 °F) | [1][5] |
| Density (neat) | ~1.286 g/cm³ | [1] |
| Boiling Point | 110 to 115 °C at 0.001 mmHg | [1] |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, Et₂O, EtOH) | [2] |
| Refractive Index | n20/D 1.502 (for 11-15% solution in toluene) | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive confirmation of the compound's identity and purity. The key features are the distinct signals from the sulfonyl and azide functional groups.
| Technique | Key Spectroscopic Features |
| Infrared (IR) | - Azide (N₃) Asymmetric Stretch: Strong, sharp absorbance ~2130 cm⁻¹.- Sulfonyl (S=O) Asymmetric Stretch: Strong absorbance ~1370 cm⁻¹.- Sulfonyl (S=O) Symmetric Stretch: Strong absorbance ~1175 cm⁻¹. |
| ¹H-NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.4-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.- Methyl Protons (-CH₃): A singlet around ~2.5 ppm. |
| ¹³C-NMR | - Aromatic Carbons: Four signals in the aromatic region (~127-146 ppm).- Methyl Carbon (-CH₃): A signal around ~21 ppm. |
| Mass Spectrometry | Provides the molecular ion peak corresponding to the molecular weight (197.21 m/z), along with characteristic fragmentation patterns. |
Synthesis: A Validated Laboratory Protocol
The most common and reliable method for preparing p-toluenesulfonyl azide is the reaction of p-toluenesulfonyl chloride (tosyl chloride) with sodium azide.[1] The choice of an aqueous acetone solvent system is a critical, experience-driven decision; it provides a suitable medium to partially dissolve both the organic starting material and the inorganic azide salt, facilitating their reaction.
Synthesis Workflow
Caption: Workflow for the synthesis of p-toluenesulfonyl azide.
Step-by-Step Experimental Protocol
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve sodium azide (1.2 equivalents) in a minimal amount of water. Add this aqueous solution to a larger volume of acetone.
-
Addition of Substrate: While stirring vigorously, add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in acetone dropwise to the sodium azide suspension at room temperature. The dropwise addition helps to control any potential exotherm.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the tosyl chloride spot.
-
Workup: Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water. This step is crucial as it precipitates the organic product while keeping unreacted sodium azide and the sodium chloride byproduct dissolved in the aqueous phase.
-
Isolation: The product, p-toluenesulfonyl azide, will separate as a dense, oily liquid or a solid if the temperature is low enough. If it is an oil, it can be separated using a separatory funnel. If it solidifies, it can be collected by vacuum filtration.
-
Purification: Wash the collected product thoroughly with cold water to remove any residual salts. The product is often used without further purification if high-purity starting materials were used. If necessary, it can be dissolved in a minimal amount of a solvent like diethyl ether, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 1.3.
Chemical Properties and Core Reactivity
The synthetic utility of p-toluenesulfonyl azide stems from three primary modes of reactivity, each providing a pathway to valuable chemical structures.
Caption: Core reactivity pathways of p-toluenesulfonyl azide.
[3+2] Cycloaddition Reactions
As a 1,3-dipole, tosyl azide readily participates in [3+2] cycloaddition reactions with dipolarophiles like alkenes and, most notably, alkynes.[1][7]
-
Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the most prominent example of "click chemistry".[4][8] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a favored method for linking molecules in drug discovery, materials science, and bioconjugation.[6] Tosyl azide is frequently used as the azide component in the development of these methodologies.[4]
Diazo Transfer Reactions
Tosyl azide is the reagent of choice for diazo transfer, a process that installs a diazo group (=N₂) at an active methylene position (a CH₂ group flanked by two electron-withdrawing groups).[2]
-
Mechanism and Causality: The reaction is typically performed in the presence of a non-nucleophilic base, which deprotonates the active methylene compound to form a carbanion. This nucleophilic carbanion then attacks the terminal nitrogen of the azide. A subsequent intramolecular cyclization and fragmentation cascade transfers the diazo group to the carbon framework and generates p-toluenesulfonamide as a byproduct. The resulting diazo compounds are versatile intermediates for synthesizing carbenes, heterocycles, and other complex molecules.[2]
Nitrene Source
Upon thermal or photochemical activation, p-toluenesulfonyl azide eliminates a molecule of nitrogen gas (N₂) to generate a highly reactive p-toluenesulfonylnitrene (tosylnitrene) intermediate.[1][5]
-
Synthetic Applications: This transient nitrene species can undergo a variety of transformations, including C-H insertion and aziridination of alkenes. This reactivity provides a direct route for C-N bond formation, which is a critical transformation in the synthesis of nitrogen-containing bioactive molecules.
Hazard Analysis and Safe Handling Protocols
While a versatile reagent, the azide functional group makes p-toluenesulfonyl azide a potentially hazardous material that demands rigorous safety protocols.
Intrinsic Hazards
-
Thermal Instability: Organic azides are known for their potential to decompose explosively upon heating.[1] Tosyl azide is considered one of the more stable organic azides, but it can undergo rapid, exothermic decomposition at temperatures above 100-120 °C.[1] All reactions should be conducted with appropriate shielding and temperature control.
-
Acute Toxicity: The compound is classified as fatal if swallowed.[3] All handling must be performed in a way that prevents ingestion and minimizes exposure.
-
GHS Hazard Statements:
Self-Validating Safety System
A self-validating safety protocol ensures that risks are continuously mitigated through procedural checks.
-
Designated Work Area: All work with tosyl azide must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential incidents.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.
-
Temperature Control: Never heat tosyl azide or its reaction mixtures above 100 °C.[1] Use a water or oil bath for controlled heating and have a cooling bath readily available. Avoid local overheating from hot plates.
-
Storage: Store the reagent in a tightly sealed container in a designated, ventilated refrigerator at 2-8 °C, away from heat sources and incompatible materials.[4][5][9]
-
Waste Disposal: Dispose of all waste containing tosyl azide according to institutional and local regulations for reactive chemicals. Do not mix with other waste streams unless compatibility is confirmed.
Conclusion
p-Toluenesulfonyl azide is a powerful and multifaceted reagent whose value in modern chemistry is firmly established. Its utility in diazo transfer, cycloaddition chemistry, and nitrene generation provides chemists with reliable pathways for constructing complex molecular architectures essential for drug development, materials science, and fundamental research.[5][6] By coupling a deep understanding of its physical and chemical properties with an unwavering commitment to rigorous safety protocols, researchers can continue to harness the full synthetic potential of this cornerstone reagent.
References
- ACS Publications. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
- National Center for Biotechnology Information. (n.d.). p-Toluenesulfonyl azide. PubChem.
- Wikipedia. (n.d.). Tosyl azide.
- Krackeler Scientific, Inc. (n.d.). p-Toluenesulfonyl azide solution.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonyl azide solution Safety Data Sheet.
- Chem-Impex. (n.d.). p-Toluenesulfonyl azide solution.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonyl azide solution 11-15% (w/w) in toluene, 97%.
- Bailey, A. S., & Seager, J. F. (1974). Reactions of toluene-p-sulphonyl azide with derivatives of cycloheptand cyclo-oct-indole. Journal of the Chemical Society, Perkin Transactions 1, 763-770.
- Sancus Laboratories. (n.d.). p-Toluenesulfonyl Azide (Tosyl Azide) CAS 941-55-9.
- Guidechem. (n.d.). What are the applications of p-Toluenesulfonyl Azide?.
- Doc Brown's Chemistry. (2019). cycloadditions with azides. YouTube.
- Beilstein-Institut. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives.
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1-azido-4-methylbenzene CAS number and molecular weight
An In-Depth Technical Guide to 1-Azido-4-methylbenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-azido-4-methylbenzene (also known as p-tolyl azide), a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, safety considerations, and key applications, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Compound Identity
1-Azido-4-methylbenzene is an organic compound featuring an azide functional group attached to a toluene backbone. This structure imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Chemical Identity and Properties of 1-Azido-4-methylbenzene
| Identifier | Value | Source(s) |
| CAS Number | 2101-86-2 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | 1-azido-4-methylbenzene | [1] |
| Common Synonyms | p-Tolyl azide, p-Azidotoluene, 4-Methylphenyl azide | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Primary Hazard | Potentially explosive; skin and eye irritant | [1][2] |
Synthesis of 1-Azido-4-methylbenzene
The most reliable and common laboratory synthesis of aryl azides, including 1-azido-4-methylbenzene, proceeds via a two-step, one-pot reaction from the corresponding aniline derivative. The process involves the diazotization of the primary amine followed by the substitution of the resulting diazonium salt with an azide anion.
Underlying Principles of the Synthesis
The synthesis hinges on the formation of a diazonium salt from 4-methylaniline (p-toluidine). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The low temperature (0–5 °C) is critical because aryl diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.
Once the diazonium salt is formed, it serves as an excellent leaving group (N₂ gas). The subsequent introduction of sodium azide (NaN₃) allows the azide nucleophile to displace the diazonium group, yielding the desired 1-azido-4-methylbenzene.
Experimental Workflow: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Workflow for the synthesis of 1-azido-4-methylbenzene.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the synthesis of similar aryl azides and should be performed with rigorous adherence to all safety precautions.
Materials:
-
4-methylaniline (p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Amine Salt: In a flask of appropriate size, combine 4-methylaniline with a 3 M solution of hydrochloric acid. Stir until the aniline is fully dissolved, forming the hydrochloride salt.
-
Diazotization: Cool the solution to 0–5 °C in an ice-salt bath. While maintaining this temperature and stirring vigorously, slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue).
-
Azidation: In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath. Add this cold sodium azide solution slowly to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 1-2 hours until gas evolution ceases.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. This removes any residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively during evaporation due to the thermal instability of the azide.
Purification and Characterization
Due to the potential for explosive decomposition, purification of organic azides by distillation is strongly discouraged.[3] Flash column chromatography is the preferred method.
Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system, typically a gradient of ethyl acetate in hexane or petroleum ether, is effective.[4]
-
Visualization: Many aryl azides are not strongly UV-active. Visualization on a TLC plate can be achieved by chemical staining. A reliable method involves reducing the azide to an amine on the plate, followed by staining with a ninhydrin solution.[5]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized product.
Table 2: Expected Spectroscopic Data for 1-Azido-4-methylbenzene
| Technique | Feature | Expected Value(s) | Rationale / Comments |
| IR Spectroscopy | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ (strong, sharp) | This is a highly characteristic and unambiguous peak for the azide functional group.[6] |
| ¹H NMR | Aromatic protons (H_ar) | δ 7.0–7.3 ppm (multiplet) | Two doublets are expected, corresponding to the protons ortho and meta to the azide group. |
| Methyl protons (CH₃) | δ ~2.3 ppm (singlet) | The methyl group protons on the toluene ring. | |
| ¹³C NMR | Aromatic carbons (C_ar) | δ 119–140 ppm | Four distinct signals are expected for the aromatic carbons due to symmetry. |
| Methyl carbon (CH₃) | δ ~21 ppm | The carbon of the methyl group. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 133.15 | Confirms the molecular weight of the compound.[3] |
Key Applications in Research and Development
The utility of 1-azido-4-methylbenzene stems from the versatile reactivity of the azide group, most notably in cycloaddition reactions.
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
1-Azido-4-methylbenzene is a key reagent in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[7][8] This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.
The triazole ring is a valuable pharmacophore in drug discovery due to its stability, aromaticity, and ability to engage in hydrogen bonding. It is often used as a bioisostere for amide bonds.[8]
Caption: CuAAC "Click" reaction using an aryl azide.
This methodology is widely employed to link different molecular fragments, enabling the rapid synthesis of compound libraries for high-throughput screening in drug discovery programs.[9]
Safety and Handling
Organic azides are energetic compounds and must be handled with extreme caution.
Authoritative Insight on Safety: The stability of an organic azide is inversely related to its nitrogen content. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic group (like an azide) to render the compound relatively safe to handle under standard laboratory conditions. 1-Azido-4-methylbenzene (C₇H₇N₃) has a carbon-to-nitrogen ratio of 7:3, which is generally considered manageable, but it remains a potentially hazardous material.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Work should be conducted behind a blast shield, especially when working with quantities greater than a few grams.
-
Handling: Use plastic or ceramic spatulas. Avoid contact with metals, which can form highly shock-sensitive heavy metal azides. Do not use ground-glass joints, as friction can initiate decomposition.[5]
-
Storage: Store in a cool, dark place, away from heat, light, and sources of shock or friction.
-
Scale: Always work with the smallest quantity of the material necessary. Any scale-up must be preceded by a thorough risk assessment.
-
Waste Disposal: Azide waste must be segregated in a dedicated, clearly labeled container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
Conclusion
1-Azido-4-methylbenzene is a foundational reagent for constructing complex molecules, particularly through the robust and efficient click chemistry paradigm. Its synthesis is straightforward, but its energetic nature demands a deep understanding of and respect for stringent safety protocols. By following the principles and procedures outlined in this guide, researchers can safely and effectively leverage the synthetic power of this versatile compound in their drug discovery and materials science endeavors.
References
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Li, Z., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole. Available at: National Center for Biotechnology Information.[Link]
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Ren, J., et al. (2021). Flow cyclization of 1-(1-azidovinyl)-4-methylbenzene (1a). Available at: ResearchGate.[Link]
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Tzani, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: National Center for Biotechnology Information.[Link]
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PubChem. (n.d.). 1-Azido-4-methylbenzene. Available at: National Center for Biotechnology Information.[Link]
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Hasan, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: Frontiers in Molecular Biosciences.[Link]
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Khan, I., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(9), 105095. [Link]
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Royal Society of Chemistry. (n.d.). Supplemental Information for Chemoselective and Stereospecific Iodination of Alkynes. Available at: The Royal Society of Chemistry.[Link]
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Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: Longdom Publishing.[Link]
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Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Available at: Organic Syntheses.[Link]
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Waters Corporation. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Available at: Waters Corporation.[Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes. Available at: The Royal Society of Chemistry.[Link]
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HELIX Chromatography. (n.d.). Simultaneous UV HPLC Analysis of Azide Ion and Toluene on Heritage MA Mixed-Mode Column. Available at: HELIX Chromatography.[Link]
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Royal Society of Chemistry. (n.d.). SI-AuNP-BCN - Revised 1. Available at: The Royal Society of Chemistry.[Link]
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ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). Available at: ResearchGate.[Link]
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ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Available at: ResearchGate.[Link]
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NIST. (n.d.). Benzene, 1-azido-4-methyl-. Available at: NIST WebBook.[Link]
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ResearchGate. (n.d.). Figure S1: IR spectrum of 1-azido-4-propoxybenzene (2). Available at: ResearchGate.[Link]
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An In-Depth Technical Guide to the Stability and Decomposition of p-Tolyl Azide
This guide provides a comprehensive technical overview of p-tolyl azide (4-azidotoluene), with a focus on its thermal stability, decomposition characteristics, and safe handling. This document is intended for researchers, chemists, and drug development professionals who utilize aryl azides in their work and require a deep understanding of their energetic properties to ensure safe and effective experimentation.
Introduction: The Role and Risks of Aryl Azides
Aryl azides are a versatile class of organic compounds, prized for their unique reactivity. The azide functional group (-N₃) serves as a robust precursor for the formation of nitrogen-containing molecules, most notably through nitrene intermediates.[1] p-Tolyl azide, specifically, is a valuable reagent in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and in the synthesis of complex heterocyclic structures.[2]
However, the high nitrogen content of the azide group renders these molecules energetic, classifying them as potentially explosive. An abrupt release of dinitrogen gas (N₂) upon decomposition can lead to a rapid and dangerous release of energy. Therefore, a thorough understanding of the thermal stability and decomposition temperature of p-tolyl azide is not merely academic; it is a critical prerequisite for its safe handling, storage, and use in any laboratory or process setting. This guide synthesizes field-proven insights and experimental data to provide a reliable framework for working with this important chemical intermediate.
Physicochemical Properties and Safety Data
A clear understanding of the fundamental properties of p-tolyl azide is the foundation of its safe utilization. This section consolidates key physical and safety data.
Key Properties
The essential physicochemical properties of p-tolyl azide are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-azido-4-methylbenzene | [3] |
| Synonyms | p-Tolyl azide, 4-Azidotoluene, 4-Methylphenyl azide | [3] |
| CAS Number | 2101-86-2 | [3] |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Appearance | Data not consistently available; typically an oil or low-melting solid | - |
| Storage Temperature | Store at -20°C | [4] |
Hazard Assessment and Safe Handling
p-Tolyl azide is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable solid that causes skin and eye irritation.[3] The primary operational hazard stems from its potential for rapid, exothermic decomposition when subjected to energy inputs such as heat, shock, or friction.
Core Safety Directives:
-
Energy Input: Avoid all sources of ignition, friction, and shock. Do not distill neat p-tolyl azide to dryness. Purification should be performed using methods that do not require high temperatures, such as column chromatography.
-
Scale Limitation: When working with neat or highly concentrated p-tolyl azide, it is imperative to use the smallest scale possible for the experiment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves. Operations involving neat azide should be conducted behind a blast shield within a certified chemical fume hood.
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[4] Commercial solutions are typically stored at -20°C to ensure stability.[4]
-
Stability Rules of Thumb: The stability of organic azides can be generally assessed by two informal rules. The "Rule of Six" suggests that a compound is relatively safer when there are at least six carbon atoms for every energetic group (like an azide).[5] p-Tolyl azide, with a C:N ratio of 7:3, satisfies this guideline. Another metric, (NC + NO) / NN ≥ 3, where Nx is the number of atoms of that element, also indicates a lower risk of explosive decomposition.[6] For p-tolyl azide, this ratio is 7/3 ≈ 2.33, which suggests caution is warranted.
Synthesis of p-Tolyl Azide
The standard and most reliable method for the synthesis of p-tolyl azide is a two-step, one-pot procedure starting from p-toluidine. This involves the diazotization of the primary amine followed by the substitution of the diazonium group with an azide anion, a variant of the Sandmeyer reaction.[7]
Synthesis Workflow
The logical flow for the preparation and purification of p-tolyl azide is outlined below. The causality behind the low-temperature requirement for the diazotization step is to prevent the premature decomposition of the unstable diazonium salt intermediate.
Caption: Workflow for the synthesis of p-tolyl azide.
Thermal Stability and Decomposition Profile
The thermal stability of p-tolyl azide is the most critical parameter for its safe handling. The primary method for evaluating this is through thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Decomposition Temperature
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For p-tolyl azide, the mass loss corresponds to the evolution of nitrogen gas (N₂), signaling the decomposition of the molecule. Based on TGA data, the decomposition profile is summarized below.
| Thermal Analysis Parameter | Value | Source(s) |
| Decomposition Onset (Tonset) | ~160 °C | [8] |
| Temperature at Max Decomposition Rate | ~180 °C | [8] |
Note: The onset temperature is determined from the TGA curve where significant mass loss begins. Reactions involving p-tolyl azide should be conducted at temperatures well below this onset, ideally with a safety margin of at least 50-100°C, depending on the scale and conditions.
Decomposition Mechanism and Products
The thermal decomposition (thermolysis) of aryl azides proceeds via the extrusion of a molecule of dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate.[1][9] This is the rate-determining step and the primary energetic event.
Caption: Simplified thermal decomposition pathway of p-tolyl azide.
The p-tolylnitrene intermediate is electron-deficient and extremely reactive. In the absence of other trapping reagents, it can undergo several subsequent reactions, including:
-
Dimerization: Two nitrene radicals can combine to form 4,4'-dimethylazobenzene.
-
C-H Insertion: The nitrene can insert into C-H bonds of other molecules present in the medium.
-
Hydrogen Abstraction: Abstraction of hydrogen atoms from the solvent or other molecules can lead to the formation of p-toluidine.
The final product mixture can be complex and is highly dependent on the reaction conditions, including solvent and concentration. However, the initial and most hazardous event is the rapid, exothermic release of nitrogen gas.
Experimental Protocols
This section provides detailed, self-validating methodologies for the synthesis and thermal analysis of p-tolyl azide. These protocols are designed to be followed by trained chemists.
Protocol: Synthesis of p-Tolyl Azide
This protocol is adapted from the standard procedure for the synthesis of aryl azides.[7]
Materials:
-
p-Toluidine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Sodium Azide (NaN₃, 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Amine Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve p-toluidine in deionized water and concentrated HCl.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with vigorous stirring. It is critical to maintain this temperature range for the stability of the diazonium salt.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold p-toluidine solution over 30 minutes, ensuring the temperature does not rise above 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Azide Addition: In a separate beaker, dissolve sodium azide in a minimal amount of deionized water and cool the solution in an ice bath. Add this cold sodium azide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Allow the reaction mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30-40°C.
-
Validation: The resulting oil is the crude p-tolyl azide. Purity can be assessed by ¹H NMR and IR spectroscopy (strong characteristic azide stretch at ~2100 cm⁻¹). For higher purity, column chromatography on silica gel can be performed.
Protocol: Thermal Stability Analysis by TGA
This protocol outlines the general procedure for analyzing the thermal decomposition of p-tolyl azide using a thermogravimetric analyzer.
Instrumentation and Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
TGA sample pans (aluminum or platinum)
-
Microbalance
-
p-Tolyl azide sample (neat or in a high-boiling point solvent)
Procedure:
-
Instrument Preparation: Ensure the TGA is calibrated and the balance is tared. Set up an inert nitrogen atmosphere with a typical flow rate of 20-50 mL/min.
-
Sample Preparation: Accurately weigh 1-5 mg of the p-tolyl azide sample into a TGA pan.
-
TGA Method Setup: Program the TGA with the desired temperature profile. A typical method is a linear ramp from room temperature (e.g., 30°C) to a temperature well above the expected decomposition (e.g., 300°C) at a heating rate of 10°C/min.
-
Run Analysis: Place the sample pan in the TGA furnace and start the analysis. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass occurs. This can be calculated by finding the intersection of the tangent to the baseline and the tangent at the point of maximum mass loss rate.
-
The temperature of maximum decomposition rate is the peak of the derivative of the TGA curve (DTG curve).
-
-
Self-Validation: Repeat the analysis to ensure reproducibility of the decomposition profile. The onset temperature should be consistent within a narrow range (± 2-3°C).
Conclusion and Recommendations
p-Tolyl azide is an indispensable reagent in modern organic synthesis, but its energetic nature demands respect and careful handling. This guide has established that its thermal decomposition begins around 160°C, a critical piece of data for designing safe experimental conditions.[8] The primary decomposition pathway involves the exothermic loss of N₂ gas to form a highly reactive nitrene intermediate, which dictates its subsequent chemistry.
For professionals in research and drug development, the protocols and data presented herein provide a robust framework for utilizing p-tolyl azide safely and effectively. It is strongly recommended that any work with this or other organic azides be preceded by a thorough risk assessment and adherence to institutional safety policies. By integrating the technical knowledge of stability with rigorous safety practices, the full synthetic potential of p-tolyl azide can be realized without compromising laboratory safety.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137430, 1-Azido-4-methylbenzene. Retrieved from [Link].
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University of Pittsburgh (2013). Safe Handling of Azides. Retrieved from [Link].
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Environmental Health and Safety, University of California, Riverside. Azide Compounds Safety Sheet. Retrieved from [Link].
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Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013). A Simple and Practical Synthesis of Aromatic Azides from Anilines. Synthesis, 45(19), 2706-2710. Retrieved from [Link].
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Xie, S., Zhang, Y., Ramström, O., & Yan, M. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Supplementary Information. Chemical Science, 6, 7155-7160. Retrieved from [Link].
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Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 106(9), 3844–3867. Retrieved from [Link].
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: Harnessing Visible Light for the Synthesis of Nitrogen Heterocycles from Vinyl Azides
Introduction: A New Dawn for N-Heterocycle Synthesis
Vinyl azides have long been recognized as exceptionally versatile building blocks in organic synthesis.[1][2] Their unique electronic structure, combining a nucleophilic double bond with the outstanding leaving group potential of molecular nitrogen, allows them to serve as precursors for a variety of reactive intermediates.[3][4] Traditionally, the transformation of vinyl azides has relied on harsh thermal conditions or high-energy UV photolysis, methods that often suffer from limited functional group tolerance and competing decomposition pathways.[4][5]
The advent of visible-light photocatalysis marks a paradigm shift, offering a mild, sustainable, and highly selective alternative for activating vinyl azides.[1][5] By leveraging low-energy photons, these reactions can be conducted at room temperature, preserving delicate functionalities within complex molecules—a critical advantage for applications in drug discovery and materials science. This guide provides an in-depth exploration of the core mechanisms, practical applications, and detailed experimental protocols for visible light-assisted reactions of vinyl azides, designed for researchers aiming to incorporate these powerful methodologies into their synthetic programs.
Core Principles: The Photochemical Dichotomy of Vinyl Azides
Upon irradiation with visible light, vinyl azides primarily engage in two distinct mechanistic pathways, dictated by the reaction conditions, substrate structure, and the presence or absence of a photocatalyst. Understanding this dichotomy is crucial for predicting reaction outcomes and designing new synthetic routes.[1]
-
The 2H-Azirine Pathway (Photocatalyst-Free): Certain vinyl azides, particularly those with extended conjugation like α-keto vinyl azides, can directly absorb visible light.[6][7] This excitation leads to the extrusion of dinitrogen (N₂) and the formation of a highly strained 2H-azirine intermediate, often via a concerted mechanism or through a fleeting vinyl nitrene.[3] This reactive intermediate can then undergo various rearrangements or react with nucleophiles to yield the final product.[7]
-
The Iminyl Radical Pathway (Photocatalyzed): In the presence of a suitable photoredox catalyst (e.g., Ru(bpy)₃²⁺ or organic dyes), the reaction proceeds via a radical mechanism.[1][4] The photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a reaction partner to generate a radical species. This radical then adds to the double bond of the vinyl azide, triggering the release of N₂ and forming a key iminyl radical intermediate, which undergoes subsequent cyclization or trapping.[4]
Caption: Core mechanistic pathways in visible light-assisted reactions of vinyl azides.
Application & Protocol: Photocatalyst-Free Synthesis of Substituted Pyrroles
Pyrrole scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials.[6] The ability to synthesize them under mild, catalyst-free conditions is of significant interest. A notable application of the 2H-azirine pathway is the visible light-induced synthesis of substituted pyrroles from α-keto vinyl azides.[7]
Causality Behind Experimental Choices:
-
Photocatalyst-Free: The α-keto vinyl azide substrate possesses sufficient conjugation to absorb low-energy blue light directly, making an external photocatalyst unnecessary.[6] This simplifies the reaction setup and purification.
-
Solvent: Acetonitrile (MeCN) is chosen for its high polarity, which aids in dissolving the substrates, and its transparency to visible light.
-
Light Source: Blue LEDs are used as they provide a specific wavelength range that matches the absorption spectrum of the vinyl azide, ensuring efficient energy transfer without causing unwanted side reactions from higher-energy UV light.[7]
-
Atmosphere: The reaction is typically run open to the air, as control experiments have shown that oxygen does not significantly interfere with the key reaction intermediates in this specific transformation.[7]
Detailed Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Caption: Experimental workflow for photocatalyst-free pyrrole synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve the starting α-keto vinyl azide (1.0 eq) in acetonitrile (to achieve a 0.1 M concentration). Add the desired secondary amine (e.g., piperidine, 1.2 eq).
-
Reaction Setup: Place a magnetic stir bar in the flask. The reaction can be run open to the atmosphere. Position a 7W blue LED lamp in close contact with the exterior of the flask to ensure maximum light penetration.
-
Irradiation: Begin vigorous stirring and turn on the blue LED. Allow the reaction to proceed at ambient temperature.
-
Monitoring: Monitor the consumption of the starting material using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Upon completion, turn off the light and remove the magnetic stir bar. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure substituted pyrrole product.
| Entry | R¹ Substituent | R² Substituent | Amine | Yield (%)[7] |
| 1 | Phenyl | H | Piperidine | 85 |
| 2 | 4-Me-Ph | H | Piperidine | 82 |
| 3 | 4-Cl-Ph | H | Piperidine | 80 |
| 4 | 2-Thienyl | H | Piperidine | 78 |
| 5 | Phenyl | H | Morpholine | 83 |
Application & Protocol: Photocatalyzed Synthesis of Phenanthridines
Phenanthridines are privileged heterocyclic motifs found in numerous biologically active compounds. A powerful visible-light-mediated strategy allows for their synthesis via a sulfonylation/cyclization cascade of vinyl azides.[3][8] This reaction exemplifies the iminyl radical pathway.
Causality Behind Experimental Choices:
-
Photocatalyst: Eosin Y is an organic dye that is an effective photocatalyst for this transformation. It absorbs visible light and can initiate the radical process.[8]
-
Radical Precursor: Readily available sulfonyl chlorides serve as the source for the sulfonyl radical upon interaction with the excited photocatalyst.[3][8]
-
Mechanism: The reaction is initiated by the photocatalytic generation of a sulfonyl radical. This radical adds to the vinyl azide, leading to N₂ extrusion and the formation of an iminyl radical. A subsequent intramolecular radical cyclization onto the tethered aromatic ring, followed by oxidation and deprotonation, yields the final 6-(sulfonylmethyl)phenanthridine product.[8]
Detailed Experimental Protocol: Synthesis of 6-(tosylmethyl)phenanthridine
Step-by-Step Methodology:
-
Reactant Preparation: To an oven-dried reaction tube, add the vinyl azide (1.0 eq, e.g., 2-(1-azidovinyl)biphenyl), the sulfonyl chloride (1.5 eq, e.g., tosyl chloride), and the photocatalyst (e.g., Eosin Y, 2 mol%).
-
Solvent and Degassing: Add the reaction solvent (e.g., anhydrous DMSO). To ensure an inert atmosphere and prevent quenching of the excited catalyst by oxygen, the mixture should be thoroughly degassed via three freeze-pump-thaw cycles.
-
Reaction Setup: Backfill the tube with an inert gas (e.g., nitrogen or argon) and seal it. Place the tube in a photoreactor equipped with a cooling fan to maintain ambient temperature.
-
Irradiation: Irradiate the mixture with the appropriate light source (e.g., blue or green LEDs, depending on the photocatalyst's absorption maximum) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting vinyl azide is consumed.
-
Work-up: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired phenanthridine derivative.
| Entry | Vinyl Azide Substituent | Sulfonyl Chloride | Yield (%)[3][8] |
| 1 | Biphenyl | Tosyl-Cl | 93 |
| 2 | Biphenyl | 4-MeO-Ph-SO₂Cl | 85 |
| 3 | Biphenyl | 4-Cl-Ph-SO₂Cl | 88 |
| 4 | 4'-MeO-Biphenyl | Tosyl-Cl | 81 |
| 5 | 4'-F-Biphenyl | Tosyl-Cl | 90 |
Conclusion and Future Outlook
Visible light-assisted reactions of vinyl azides represent a significant advancement in synthetic organic chemistry, providing mild and efficient pathways to valuable nitrogen-containing heterocycles.[1] The ability to selectively generate either 2H-azirines or iminyl radicals by tuning reaction conditions opens up a vast chemical space for exploration.[1][4] These methods are characterized by their operational simplicity, broad functional group compatibility, and alignment with the principles of green chemistry. As the field continues to evolve, further applications in asymmetric catalysis, late-stage functionalization of complex molecules, and flow chemistry are anticipated, solidifying the role of vinyl azides as indispensable synthons in modern drug development and materials science.[9]
References
-
Borra, S., Borkotoky, L., Newar, U. D., Das, B., & Maurya, R. (2020). Photocatalyst‐Free Visible‐Light Enabled Synthesis of Substituted Pyrroles from α‐Keto Vinyl Azides. Advanced Synthesis & Catalysis. Available at: [Link]
-
Gholami, F., Yousefnejad, F., Larijani, B., & Mahdavi, M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 990-1018. Available at: [Link]
-
Li, J., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]
-
ResearchGate. (2020). Visible light enabled synthesis of pyrroles from vinyl azides. [Image]. Available at: [Link]
-
Das, B., & Maurya, R. (2022). Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis. Organic & Biomolecular Chemistry, 20(28), 5439-5454. Available at: [Link]
-
Douglas, J. J., Albright, H., & Stephenson, C. R. (2013). Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis. Angewandte Chemie International Edition, 52(50), 13316-13319. Available at: [Link]
-
Gholami, F., Yousefnejad, F., Larijani, B., & Mahdavi, M. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances. Available at: [Link]
-
Chiba, S. (2015). Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Chemical Society Reviews, 44(12), 3888-3901. Available at: [Link]
-
ACS Publications. (2024). Organic Letters Ahead of Print. Available at: [Link]
-
ACS Publications. (2024). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters. Available at: [Link]
-
Mahdavi, M., et al. (2023). Vinyl azides in organic synthesis: an overview. RSC Publishing. Available at: [Link]
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- 2. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 4. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Tolyl Azide Synthesis
Welcome to the technical support center for the synthesis of p-tolyl azide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and ensure both high yield and operational safety.
Synthesis Overview: The Diazotization-Azidation Pathway
The most prevalent and reliable method for synthesizing p-tolyl azide begins with the diazotization of p-toluidine. This process converts the primary amine into a highly versatile, albeit unstable, p-tolyldiazonium salt. This intermediate is generated in situ and immediately treated with an azide source, typically sodium azide, to yield the final product. This transformation is a variant of the well-established Sandmeyer reaction.[1][2]
The overall reaction proceeds in two main steps:
-
Diazotization: p-Toluidine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C) to form p-tolyldiazonium chloride.[3][4]
-
Azidation: The freshly prepared diazonium salt solution is then reacted with an aqueous solution of sodium azide (NaN₃) to displace the diazonium group (N₂) and form p-tolyl azide.[5][6]
Reaction Mechanism
Caption: General workflow for p-tolyl azide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you optimize your reaction yield and purity.
Q1: My overall yield of p-tolyl azide is consistently low. What are the primary factors to investigate?
A: Low yields typically stem from one of three areas: incomplete diazotization, decomposition of the intermediate diazonium salt, or inefficient azidation.
-
Diazonium Salt Instability: This is the most common culprit. Aryl diazonium salts are notoriously unstable above 5 °C and can decompose, sometimes explosively, to release nitrogen gas and form unwanted byproducts like p-cresol.[3]
-
Incomplete Diazotization: If the p-toluidine is not fully converted to the diazonium salt, it cannot react in the subsequent azidation step, thus lowering the theoretical maximum yield.
-
Sub-optimal Azidation: The displacement of the diazonium group must be efficient. Factors like stoichiometry, temperature, and reaction time play a crucial role.
Caption: Troubleshooting flowchart for low yield issues.
Q2: How can I ensure the diazotization of p-toluidine is complete and efficient?
A: Success in this step hinges on rigorous temperature control and careful reagent addition.
-
Strict Temperature Control: The reaction is highly exothermic. You must maintain an internal reaction temperature between 0 and 5 °C. Using an ice-salt bath is more effective than a simple ice bath for this purpose.[3] Direct addition of crushed ice to the reaction mixture can also be an effective way to control the temperature.[7]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of p-toluidine. This prevents localized temperature spikes and minimizes the decomposition of the nitrous acid (HNO₂) formed in situ.[7]
-
Sufficient Acid: Use at least 2.5-3 equivalents of a strong mineral acid like HCl. One equivalent protonates the amine, another reacts with sodium nitrite to generate nitrous acid, and the excess maintains a low pH to prevent unwanted side reactions, such as diazo coupling.[3]
-
Confirmation of Completion: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should produce a blue-black color, indicating that all the p-toluidine has been consumed.[3]
Q3: My reaction mixture turns dark brown or black during the azidation step. What is happening?
A: A dark coloration is a strong indicator of diazonium salt decomposition. The primary byproduct is p-cresol, formed from the reaction of the diazonium cation with water. This is often accompanied by the formation of colored azo compounds from self-coupling reactions. The key preventative measure is to ensure the diazonium salt solution is kept cold and used immediately after its formation.[3]
Q4: What are the best practices for handling and purifying the final p-tolyl azide product?
A: Given the hazardous nature of organic azides, purification requires careful consideration.
-
Workup: After the reaction is complete, the crude p-tolyl azide, which is often an oil, can be separated. The aqueous layer should be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Never use chlorinated solvents like dichloromethane or chloroform , as they can react with residual sodium azide to form extremely explosive di- and tri-azidomethane.[8]
-
Washing: The combined organic layers should be washed with water and brine to remove inorganic salts.
-
Purification: Avoid distillation or sublimation for purification, as heating organic azides can lead to violent decomposition.[8] Purification should be limited to extraction, washing, and, if necessary, column chromatography at room temperature.
-
Storage: Store the purified azide in a cool (2-8°C), dark place, away from heat, light, and shock.[9][10]
Experimental Protocol: Synthesis of p-Tolyl Azide
This protocol is a representative procedure. All work must be conducted in a well-ventilated fume hood behind a blast shield.[8]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| p-Toluidine | 10.7 g (0.1 mol) |
| Concentrated HCl | 25 mL (~0.3 mol) |
| Sodium Nitrite (NaNO₂) | 7.0 g (0.101 mol) |
| Sodium Azide (NaN₃) | 7.2 g (0.11 mol) |
| Deionized Water | ~100 mL |
| Diethyl Ether | For extraction |
| Three-necked flask | 250 mL |
| Mechanical stirrer, thermometer | |
| Dropping funnel, ice-salt bath |
Procedure
-
Preparation of p-Toluidine Hydrochloride:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine p-toluidine (10.7 g) and concentrated HCl (25 mL).
-
Add enough water to create a stirrable slurry and cool the mixture to 0 °C in an ice-salt bath.
-
-
Diazotization:
-
Dissolve sodium nitrite (7.0 g) in 35 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
-
After the addition is complete, stir for an additional 15 minutes in the cold bath. The resulting clear solution is the p-tolyldiazonium chloride. Use this solution immediately. [3]
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (7.2 g) in 40 mL of water and cool to 0 °C.
-
Add the cold diazonium salt solution portion-wise to the stirred sodium azide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (without heating) to yield crude p-tolyl azide as an oil.
-
Frequently Asked Questions (FAQs)
Q: What is the "Rule of Six" and how does it apply to p-tolyl azide? A: The "Rule of Six" is a safety guideline for assessing the stability of energetic compounds. It states that a compound is likely to be relatively stable if it has at least six carbon atoms for every energetic functional group (like an azide).[9] p-Tolyl azide (C₇H₇N₃) has 7 carbons and one azide group, so it satisfies this rule and is considered one of the more stable organic azides. However, it is still a potentially explosive compound and must be handled with extreme care.[9][11]
Q: Can I store the intermediate p-tolyldiazonium salt solution? A: No. Aryl diazonium salts are thermally unstable and should never be isolated or stored.[1][3] They are generated in situ and used immediately in the subsequent reaction to ensure both safety and high yield.
Q: How should I dispose of waste containing sodium azide? A: Azide waste must be handled separately. Never pour azide solutions down the drain , as they can react with lead or copper pipes to form highly explosive heavy metal azides.[12] Unreacted sodium azide in the aqueous layer should be quenched. A common method involves treating the solution with a freshly prepared solution of sodium nitrite and then slowly acidifying with sulfuric acid in a fume hood, which converts the azide to nitrogen gas.[13] Always follow your institution's specific waste disposal protocols.
Q: Are there alternative, potentially safer methods for this synthesis? A: Yes, one notable improvement involves the use of arenediazonium tosylates. These salts are significantly more stable than their chloride or tetrafluoroborate counterparts and can sometimes be isolated. Reacting an arenediazonium tosylate with sodium azide in water can provide a cleaner, high-yielding synthesis of the aryl azide, often without the need for metal catalysts or extensive purification.[6]
References
- Deadman, B. J., O'Mahony, R. M., Lynch, D., Crowley, D. C., Collins, S. G., & Maguire, A. R. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Royal Society of Chemistry.
- PrepChem. (n.d.). Preparation of p-toluenesulfonyl azide.
- Karrout, Y., et al. (2022). Azides in the Synthesis of Various Heterocycles. PMC - PubMed Central.
- Wikipedia. (n.d.). Tosyl azide.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonyl azide solution.
- Reddit. (2021). How to quench azide.
- Chem-Impex. (n.d.). p-Toluenesulfonyl azide solution.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Organic Syntheses. (n.d.). p. 170.
- Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ).
- Diva-Portal.org. (n.d.).
- UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- Kutonova, K. V., et al. (2013).
- BenchChem. (2025).
- ResearchGate. (2014).
- ResearchGate. (2025).
- University College Dublin. (2018).
- ACS Publications. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides.
- Master Organic Chemistry. (2018).
- Filo. (2023). Show how p-toluidine can be converted to the following compounds.
- BenchChem. (2025).
- ACS Publications. (2023).
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Show how p-toluidine can be converted to the following compounds, using a.. [askfilo.com]
- 5. diva-portal.org [diva-portal.org]
- 6. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ucd.ie [ucd.ie]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Tosyl azide - Wikipedia [en.wikipedia.org]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Proactive Prevention of Explosive Decomposition of Organic Azides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the safe handling and application of organic azides. Organic azides are powerful and versatile reagents, indispensable in fields ranging from medicinal chemistry to materials science, most notably for their role in "click chemistry."[1] However, their utility is matched by their potential for explosive decomposition, a risk that necessitates a deep understanding of their properties and strict adherence to safety protocols.[1][2][3]
This guide is designed to provide you with the technical knowledge and practical steps to mitigate the risks associated with organic azides. We will move beyond mere procedural lists to explain the underlying chemical principles, empowering you to make informed, safety-conscious decisions in your laboratory.
Section 1: Foundational Safety Principles & FAQs
This section addresses the fundamental questions regarding the inherent instability of organic azides and the core principles for their safe use.
Q1: What makes organic azides so hazardous?
A1: Organic azides are energetic materials, meaning they contain a large amount of stored chemical energy that can be released suddenly.[1][2] The azide functional group (-N₃) is a "high-energy" moiety. The three nitrogen atoms are linked by unstable, low-energy bonds. Upon decomposition, they rearrange to form the exceptionally stable dinitrogen molecule (N₂), releasing a significant amount of energy in the process. This rapid release of energy and nitrogen gas can result in a violent explosion. The stability of an organic azide is highly dependent on its molecular structure.[2]
Q2: How can I quickly assess the potential danger of a specific organic azide I plan to synthesize or use?
A2: A preliminary risk assessment can be performed using two key principles: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[2]
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to estimate the stability of an organic azide.[1][2] A higher proportion of carbon and oxygen atoms relative to nitrogen atoms generally indicates greater stability.[1][3]
-
(NC + NO) / NN ≥ 3 : Azides meeting this criterion, like n-nonyl azide (C/N ratio of 3), are generally considered the safest to handle and can be isolated in larger quantities (up to 20 grams).[1]
-
1 < C/N Ratio < 3 : These azides can be synthesized and isolated but should be handled with greater caution. It is recommended to store them as solutions (≤ 1M) at low temperatures and in limited quantities (≤ 5 grams).[1][3]
-
C/N Ratio < 1 : Organic azides with this ratio should never be isolated.[1][3] They should only be generated in-situ as transient intermediates and as the limiting reagent in a reaction, with the total quantity not exceeding 1 gram.[1][3]
-
-
The "Rule of Six": This is another useful guideline for assessing stability. It states that for a compound to be considered relatively safe, there should be at least six carbon atoms (or atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo).[2] This dilution of the energetic group within the molecule reduces its explosive potential.[2]
Q3: Are there certain types of organic azides that are inherently less stable?
A3: Yes. The stability of an organic azide is significantly influenced by the organic moiety it is attached to. Olefinic, aromatic, and carbonyl azides are generally much less stable than aliphatic azides.[1] The electronic properties of these groups can destabilize the azide functionality, making them more prone to decomposition.
Q4: What are the primary triggers for the explosive decomposition of organic azides?
A4: The decomposition of organic azides can be initiated by various external energy sources. These include:
-
Heat: Elevated temperatures can provide the activation energy needed for decomposition.[1][2][3] Sodium azide, for instance, violently decomposes when heated above 275°C.[4]
-
Shock and Friction: Physical impact, grinding, or even scratching can initiate an explosion.[1][2][3][4] This is why using metal spatulas or ground glass joints with organic azides is strongly discouraged.[3][4]
-
Light: Some azides are photolabile and can decompose upon exposure to light.[2]
-
Pressure: Sudden changes in pressure can also trigger decomposition.[2]
Section 2: Proactive Prevention - Safe Handling and Synthesis Protocols
This section provides detailed protocols and best practices for the safe handling and synthesis of organic azides.
Experimental Workflow for Safe Handling of Organic Azides
Caption: A generalized workflow for the safe handling of organic azides.
Detailed Protocol: Small-Scale Organic Azide Synthesis
Objective: To provide a general, safety-focused protocol for the synthesis of an organic azide on a small scale (<1 g).
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[3]
-
Non-metal (plastic or ceramic) spatulas and stir bars.[3][4]
-
Glassware without ground glass joints (if possible, use equipment with smooth surfaces or Teflon sleeves).[3][4]
-
Low-temperature cooling bath.
Procedure:
-
Preparation:
-
Reaction Setup:
-
Assemble the reaction glassware in the fume hood.
-
Charge the reaction vessel with the starting material and solvent. Never use halogenated solvents like dichloromethane or chloroform , as they can form extremely unstable di- and tri-azidomethane.[2][3]
-
Cool the reaction mixture to the desired temperature using a cooling bath.
-
-
Addition of Azide Reagent:
-
Dissolve the azide source (e.g., sodium azide) in a suitable solvent.
-
Add the azide solution to the reaction mixture slowly and in a controlled manner, monitoring the temperature closely.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench any excess azide in the reaction mixture (see Section 4 for quenching procedures).
-
Crucially, do not concentrate the organic azide product by rotary evaporation or distillation. [3] If isolation is necessary, use precipitation or extraction techniques at low temperatures.[4][6]
-
-
Storage:
Incompatible Materials
To prevent accidental formation of highly explosive compounds, avoid contact between azides and the following materials:
| Incompatible Material | Reason for Incompatibility |
| Heavy Metals (e.g., copper, lead, silver, mercury) | Forms highly shock-sensitive and explosive metal azides.[2][3] |
| Acids | Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][7] |
| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Can form extremely unstable di- and tri-azidomethane.[2][3] |
| Bromine, Carbon Disulfide, Dimethyl Sulfate, Nitric Acid | Can lead to violent reactions.[3] |
Section 3: In-Process Troubleshooting and FAQs
This section addresses specific issues that may arise during an experiment involving organic azides.
Q1: I suspect hydrazoic acid may have formed in my reaction. What should I do?
A1: The formation of hydrazoic acid is a serious concern, as it is both highly toxic and explosive.[5][7] It can form when azides come into contact with acids.[2] If you suspect its presence:
-
Do not attempt to neutralize it by adding a strong base directly , as this can cause a rapid, exothermic reaction.
-
If possible and safe to do so, ensure a continuous, gentle nitrogen purge of the headspace of your reaction vessel to prevent the accumulation of volatile hydrazoic acid.[7]
-
For future prevention, consider adding a low-boiling solvent like ether or pentane to dilute any potential vapor or condensate.[7]
Q2: My reaction requires heating. What precautions should I take?
A2: Heating reactions with organic azides significantly increases the risk of decomposition. If heating is unavoidable:
-
Use the lowest possible temperature for the shortest possible time.
-
Always use a blast shield and conduct the reaction in a fume hood.
-
Ensure the heating is uniform and well-controlled (e.g., use an oil bath rather than a heating mantle).
-
Never heat an organic azide in a sealed container.
Q3: I need to purify my organic azide by column chromatography. Is this safe?
A3: Column chromatography is generally discouraged for the purification of organic azides, as the solid stationary phase can create friction and potentially initiate decomposition.[8] If there is no alternative:
-
Only consider this for azides that are deemed relatively stable (e.g., high C/N ratio).
-
Use a slurry of the stationary phase to pack the column, avoiding dry packing.
-
Ensure the column never runs dry.
-
Perform the purification at the smallest possible scale.
Section 4: Post-Experiment - Quenching and Disposal
Proper quenching and disposal are critical final steps to ensure safety.
Protocol: Quenching of Residual Azide
Objective: To safely destroy excess azide in a reaction mixture.
Method 1: Reduction to an Amine (for organic azides)
-
Organic azides can be converted to the corresponding stable amines before disposal.[2] Common reducing agents for this purpose include triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
Method 2: Destruction of Sodium Azide (and other inorganic azides)
-
Aqueous solutions of sodium azide (≤ 5%) can be destroyed by reaction with nitrous acid.[5]
-
Procedure:
-
In a fume hood, place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.[5]
-
With stirring, add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide).[5]
-
Slowly and carefully add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.[5]
-
The evolution of nitrogen oxides indicates the reaction is proceeding. Once gas evolution ceases, test for excess nitrite with starch-iodide paper (a blue color indicates decomposition is complete).[5]
-
Neutralize the final solution with a dilute base (e.g., NaOH) to a pH of 6-9 before disposing of it as hazardous waste.[5]
-
Waste Disposal Decision Tree
Caption: A decision-making workflow for the safe disposal of azide waste.
Key Disposal Guidelines:
-
Never dispose of azide solutions down the sink.[4][5] This can lead to the formation of explosive heavy metal azides in the plumbing.[5]
-
All azide-containing waste must be collected in separate, clearly labeled containers.[2][8]
-
Follow your institution's specific guidelines for hazardous waste disposal.[2]
Section 5: Emergency Preparedness
In the event of an incident, a swift and correct response is crucial.
In Case of a Spill:
-
Small Spill (in a fume hood):
-
Large Spill (or any spill outside a fume hood):
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Seek immediate medical attention.[5]
Exposure to azides can cause symptoms such as dizziness, weakness, headache, low blood pressure, and respiratory distress.[1][3][7] In severe cases, it can lead to convulsions and respiratory failure.[1][9]
References
-
Safe Handling of Azides - University of Pittsburgh. (2013). Retrieved from [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Azide Compounds - Environmental Health and Safety, Princeton University. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). Retrieved from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022). Retrieved from [Link]
-
Azides - University of Victoria. (2022). Retrieved from [Link]
-
Synthesizing, Purifying, and Handling Organic Azides - University of California, Santa Barbara. (n.d.). Retrieved from [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. (2018). Retrieved from [Link]
-
Sodium Azide | Chemical Emergencies - CDC. (2024). Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uvic.ca [uvic.ca]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. ucd.ie [ucd.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
Technical Support Center: Troubleshooting CuAAC Reactions with 1-Azido-4-methylbenzene
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is specifically tailored to address the challenges and nuances encountered when working with aryl azides, particularly 1-azido-4-methylbenzene. As researchers, scientists, and professionals in drug development, we understand that while CuAAC is a cornerstone of "click chemistry," its application with specific substrates can present unique hurdles. This resource is designed to provide you with in-depth, field-proven insights to navigate these challenges, ensuring the success and integrity of your experiments.
Understanding the Landscape: Common Side Products in CuAAC Reactions with 1-Azido-4-methylbenzene
While the CuAAC reaction is renowned for its high efficiency and clean product profiles, the use of 1-azido-4-methylbenzene, an electron-rich aryl azide, can occasionally lead to the formation of side products. Understanding the origins of these impurities is the first step toward mitigating their formation.
Oxidative Homocoupling of the Terminal Alkyne (Glaser Coupling)
This is the most prevalent side reaction in CuAAC. It occurs when the catalytically active Cu(I) is oxidized to Cu(II) in the presence of oxygen.[1][2] Cu(II) can then mediate the coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1]
-
Mechanism: The presence of oxygen facilitates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. Cu(II) then participates in the oxidative coupling of the terminal alkyne, leading to the formation of a homodimer.
-
Appearance in Analysis: You will observe a new, less polar spot on your TLC plate and a corresponding peak in your LC-MS or GC-MS analysis with a mass corresponding to double the molecular weight of your alkyne, minus two protons.
Potential Side Products from 1-Azido-4-methylbenzene
While aryl azides are generally stable under CuAAC conditions, their reactivity can be influenced by the reaction environment.
-
Reduction to 4-methylaniline: In the presence of certain reducing agents or under specific catalytic conditions, the azide functionality can be reduced to the corresponding amine. While sodium ascorbate is a mild reductant, prolonged reaction times or elevated temperatures could potentially favor this pathway, albeit as a minor side reaction.
-
Copper-Aryl Azide Interactions: The coordination of the aryl azide to the copper center is a key step in the catalytic cycle.[3] However, non-productive binding or alternative reaction pathways initiated by this coordination, while not extensively reported as major side reactions, should be considered as potential sources of minor, unidentified impurities, especially in sluggish reactions.
Formation of the 1,5-Regioisomer
The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-disubstituted triazole.[1] The uncatalyzed thermal Huisgen cycloaddition, however, often yields a mixture of 1,4- and 1,5-regioisomers.[1][4] While the formation of the 1,5-isomer is significantly suppressed in the copper-catalyzed pathway, trace amounts may be observed under certain conditions, such as elevated temperatures or with specific substrates that may favor a competing thermal pathway.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments with 1-azido-4-methylbenzene in a practical, problem-solving format.
Question 1: My CuAAC reaction is sluggish or has stalled, resulting in low conversion to the desired triazole. What are the likely causes and how can I improve the reaction rate?
Answer: A sluggish or stalled reaction can be attributed to several factors, primarily related to the stability and activity of the Cu(I) catalyst.
-
Cause 1: Insufficient Active Cu(I) Catalyst: The catalytic cycle of the CuAAC reaction relies on the Cu(I) oxidation state. If your reaction is exposed to atmospheric oxygen, the Cu(I) can be oxidized to the inactive Cu(II) form, effectively halting the reaction.[2]
-
Solution:
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
Use a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, is crucial for in situ reduction of any formed Cu(II) back to the active Cu(I) state.[4] A slight excess of the reducing agent is recommended.
-
Work Under an Inert Atmosphere: For particularly sensitive reactions or when using low catalyst loadings, performing the entire reaction under a blanket of argon or nitrogen can significantly improve outcomes.
-
-
-
Cause 2: Catalyst Poisoning: While less common, certain functional groups on your substrates or impurities in your starting materials can coordinate strongly to the copper catalyst, leading to its deactivation.[3]
-
Solution:
-
Purify Starting Materials: Ensure that your 1-azido-4-methylbenzene and your alkyne are of high purity.
-
Use a Ligand: A copper-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) or other nitrogen-based ligands, can protect the copper catalyst from oxidation and non-productive binding, thereby enhancing its activity and longevity.[5]
-
-
-
Cause 3: Poor Solubility: If your starting materials are not fully dissolved in the chosen solvent system, the reaction will be slow due to the heterogeneous nature of the mixture.
-
Solution:
-
Optimize the Solvent System: A mixture of solvents, such as t-BuOH/water or DMSO/water, can often improve the solubility of both polar and non-polar reactants.
-
Gentle Heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve both solubility and reaction rate. However, be cautious, as higher temperatures may promote side reactions.
-
-
Question 2: I'm observing a significant amount of a non-polar byproduct that I've identified as the homodimer of my alkyne. How can I prevent this?
Answer: The formation of the alkyne homodimer, a result of the Glaser coupling side reaction, is a clear indication of the presence of Cu(II) and oxygen in your reaction.
-
Primary Solution: Rigorous Exclusion of Oxygen and Use of a Reducing Agent:
-
Deoxygenation is Key: As detailed in the previous question, ensure your solvents are thoroughly deoxygenated.
-
Sufficient Sodium Ascorbate: Use a freshly prepared solution of sodium ascorbate. A common starting point is to use 2-5 equivalents relative to the copper catalyst.
-
-
Secondary Solution: Ligand Selection:
-
The use of a suitable ligand can help maintain the copper in its +1 oxidation state, thereby disfavoring the Cu(II)-mediated Glaser coupling pathway.
-
Experimental Protocols
Here are some detailed, step-by-step methodologies for key experiments involving 1-azido-4-methylbenzene.
Protocol 1: Standard CuAAC Reaction with 1-Azido-4-methylbenzene
This protocol is a general starting point for the CuAAC reaction.
-
Reactant Preparation:
-
In a reaction vial, dissolve your terminal alkyne (1.0 eq) and 1-azido-4-methylbenzene (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 500 mM).
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution (5 mol%).
-
Add the CuSO₄ solution (1 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Minimizing Oxidative Homocoupling
This protocol incorporates more stringent measures to prevent the Glaser coupling side reaction.
-
Deoxygenation:
-
Place your chosen solvent (e.g., a mixture of DMSO and water) in a flask and sparge with argon or nitrogen for 20-30 minutes.
-
-
Reactant Preparation:
-
Under an inert atmosphere, add the terminal alkyne (1.0 eq) and 1-azido-4-methylbenzene (1.1 eq) to the deoxygenated solvent.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, dissolve the copper source (e.g., CuI, 1 mol%) and a ligand (e.g., TBTA, 1.2 mol%) in a deoxygenated solvent.
-
Add this catalyst/ligand solution to the reaction mixture.
-
If using a Cu(II) source, add a freshly prepared solution of sodium ascorbate (5 mol%) in deoxygenated water.
-
-
Reaction and Work-up:
-
Proceed with the reaction and work-up as described in Protocol 1, maintaining an inert atmosphere where possible.
-
Visualizing the Process
To better understand the chemical transformations occurring in your reaction flask, the following diagrams illustrate the key pathways.
Catalytic Cycle of the CuAAC Reaction
Caption: The catalytic cycle of the CuAAC reaction.
Formation of the Alkyne Homodimer (Glaser Coupling)
Caption: The oxidative homocoupling of terminal alkynes.
Frequently Asked Questions (FAQs)
Q: Is 1-azido-4-methylbenzene stable? Do I need to take special precautions when handling it?
A: Aryl azides like 1-azido-4-methylbenzene are generally more stable than small alkyl azides. However, all organic azides are potentially energetic compounds and should be handled with care. Avoid heating the neat compound to high temperatures and protect it from shock. For storage, keep it in a cool, dark place. For reactions, it is often synthesized and used directly in solution.
Q: Can I use a different copper source for my reaction?
A: Yes, various copper sources can be used. Cu(I) salts like CuI or CuBr can be used directly, often in combination with a ligand to improve solubility and stability. More commonly, a Cu(II) salt like CuSO₄·5H₂O is used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[4]
Q: How do I remove the copper catalyst from my final product?
A: Residual copper can be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride. Alternatively, passing a solution of your product through a short plug of silica gel or a specialized copper scavenging resin can be effective.
Q: My reaction works well, but the purification is difficult due to the product and starting azide having similar polarities. What can I do?
A: This is a common challenge. You can try to drive the reaction to completion by using a slight excess of the alkyne (if it is easily separable) or by extending the reaction time. Alternatively, consider a different purification strategy, such as crystallization if your product is a solid, or using a different solvent system for your column chromatography to improve separation.
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 2008. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
López-Rojas, R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
García, J., et al. (2022). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
-
ResearchGate. (2015). Copper Catalyzed Synthesis of Aryl Azides from Aryl Bromides and Sodium Azide. ResearchGate. [Link]
-
Balova, I. A., et al. (2020). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. New Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cycloaddition Reactions of 4-Methylphenyl Azide
Welcome to the technical support center for optimizing cycloaddition reactions involving 4-methylphenyl azide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis, handling, and reaction of 4-methylphenyl azide.
Synthesis and Handling of 4-Methylphenyl Azide
Question 1: What is a reliable method for synthesizing 4-methylphenyl azide, and what are the key safety precautions?
Answer:
A standard and reliable method for the synthesis of 4-methylphenyl azide is the diazotization of 4-methylaniline (p-toluidine) followed by reaction with sodium azide. This procedure should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocol: Synthesis of 4-Methylphenyl Azide [1]
-
Diazotization:
-
Dissolve 4-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at low temperature for a designated period, then warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as sodium sulfate.
-
Remove the solvent under reduced pressure. Caution: Do not heat the azide excessively during solvent removal.
-
Safety and Handling:
Organic azides like 4-methylphenyl azide are potentially explosive and sensitive to heat, shock, and friction.[2]
-
Rule of Six: A common safety guideline is the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to be considered relatively stable.[2] 4-Methylphenyl azide (C7H7N3) meets this criterion.
-
Storage: Store 4-methylphenyl azide in a cool, dark place, preferably in a solution rather than as a neat substance.[2]
-
Handling: Always use non-metal spatulas and avoid scratching or applying friction to the solid material. Perform all reactions behind a blast shield.
Question 2: What are the signs of decomposition of 4-methylphenyl azide, and how should I dispose of it?
Answer:
Decomposition of 4-methylphenyl azide can be indicated by a change in color (darkening) or the evolution of gas. If decomposition is suspected, the material should be handled with extreme caution. For disposal, small quantities of the azide can be carefully quenched by reacting it with a reducing agent like triphenylphosphine to form the stable phosphazene, followed by appropriate waste disposal procedures for the resulting compound.
Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The CuAAC reaction is a cornerstone of click chemistry, known for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1][3][4][5]
Question 3: My CuAAC reaction with 4-methylphenyl azide is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to a sluggish or incomplete CuAAC reaction. The electron-donating nature of the methyl group on the phenyl ring of 4-methylphenyl azide can slightly decrease its reactivity compared to electron-deficient aryl azides. Here’s a systematic troubleshooting approach:
Troubleshooting Workflow for Sluggish CuAAC Reactions
Caption: A systematic workflow for troubleshooting sluggish CuAAC reactions.
-
Copper Catalyst:
-
Source: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure you have an adequate amount of a reducing agent like sodium ascorbate (typically in slight excess).[1] Direct use of a Cu(I) salt (e.g., CuI, CuBr) can also be effective.
-
Loading: While catalytic amounts are sufficient, for less reactive substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate.
-
-
Ligand:
-
Purpose: Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction.[5]
-
Common Choices: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used and effective ligands.[6]
-
Optimization: The ligand-to-copper ratio can be critical. A 1:1 to 5:1 ligand-to-copper ratio is a good starting point.[7]
-
-
Solvent:
-
Polarity: A wide range of solvents can be used, including mixtures of water with t-BuOH, DMSO, DMF, or THF.[5] The choice of solvent should ensure the solubility of all reactants.
-
Troubleshooting: If solubility is an issue, consider switching to a more polar solvent system like DMSO/water or DMF/water.
-
-
Temperature:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your 4-methylphenyl azide and the alkyne. Impurities can inhibit the catalyst.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of either the azide or the alkyne can be used to drive the reaction to completion.
-
Question 4: I am observing significant side products in my CuAAC reaction. What are they, and how can I minimize their formation?
Answer:
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct (Glaser coupling).[1] This is particularly prevalent when the concentration of the active Cu(I) catalyst is low, and Cu(II) is present in the presence of oxygen.
Minimizing Alkyne Homocoupling:
-
Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction to maintain the copper in its +1 oxidation state.
-
Degassing: While not always necessary, for sensitive substrates or very low catalyst loadings, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the Cu(I) catalyst.
-
Order of Addition: Adding the alkyne last to a mixture of the azide, copper catalyst, ligand, and reducing agent can sometimes minimize its exposure to potentially oxidizing conditions before the cycloaddition begins.
Question 5: What are the best practices for purifying the triazole product from a CuAAC reaction with 4-methylphenyl azide?
Answer:
The purification strategy depends on the properties of the resulting triazole.
-
Direct Precipitation/Filtration: In many cases, the triazole product is a solid and will precipitate from the reaction mixture, especially if a water-containing solvent system is used. Simple filtration, followed by washing with water and a non-polar organic solvent (like hexanes or diethyl ether) to remove unreacted starting materials, can yield a pure product.[1]
-
Extraction: If the product does not precipitate, an extractive workup is necessary. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with an aqueous solution of EDTA or ammonia to remove copper salts, followed by water and brine.
-
Chromatography: If the above methods do not yield a pure product, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system for triazoles.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. This method is particularly useful in biological systems where the cytotoxicity of copper is a concern.
Question 6: When should I consider using SPAAC instead of CuAAC for my 4-methylphenyl azide cycloaddition?
Answer:
SPAAC is the preferred method when working with biological molecules or in living systems where the presence of a copper catalyst could be detrimental. The choice between SPAAC and CuAAC depends on the specific application and the tolerance of the system to copper.
Decision Tree: CuAAC vs. SPAAC
Caption: A decision-making guide for choosing between CuAAC and SPAAC.
Question 7: What are the key parameters to consider when optimizing a SPAAC reaction with 4-methylphenyl azide?
Answer:
The primary driver of the SPAAC reaction rate is the strain of the cyclooctyne.
Table 1: Common Cyclooctynes and their Relative Reactivities in SPAAC
| Cyclooctyne Derivative | Abbreviation | Relative Reactivity | Notes |
| Cyclooctyne | OCT | Baseline | The simplest cyclooctyne. |
| Dibenzocyclooctyne | DIBO | Moderate | Good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | High | Highly reactive due to increased strain. |
| Azabenzocyclooctyne | AZA | High | Good reactivity and aqueous solubility. |
-
Solvent: The choice of solvent is primarily dictated by the solubility of the reactants. Protic solvents are generally well-tolerated.
-
Temperature: SPAAC reactions are typically run at room temperature.
-
Concentration: The reaction is bimolecular, so higher concentrations of both the azide and the cyclooctyne will lead to faster reaction rates.
Summary of Optimized Reaction Conditions
The following table provides a general starting point for optimizing your 4-methylphenyl azide cycloaddition reactions.
Table 2: General Optimized Conditions for 4-Methylphenyl Azide Cycloadditions
| Parameter | CuAAC | SPAAC |
| Catalyst | 1-5 mol% Cu(I) source | None |
| Ligand | 1-5 mol% TBTA or THPTA | None |
| Reducing Agent | 5-10 mol% Sodium Ascorbate (if using Cu(II)) | None |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF | Aqueous buffers, DMSO, DMF, MeOH |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Reactant Ratio | 1:1 to 1:1.2 (azide:alkyne) | 1:1 to 1:1.2 (azide:cyclooctyne) |
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021). Retrieved January 23, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013). Retrieved January 23, 2026, from [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe and Effective Management of 4-Methylphenyl Azide
Welcome to the Technical Support Center for the safe handling and application of 4-methylphenyl azide (also known as p-tolyl azide). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a potent energetic compound, 4-methylphenyl azide requires careful management to ensure experimental success and, most importantly, laboratory safety. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard Profile
This section addresses fundamental questions regarding the inherent stability and hazards of 4-methylphenyl azide. A thorough understanding of these properties is the cornerstone of safe laboratory practice.
Question 1: How can I assess the stability of 4-methylphenyl azide before I begin my experiment?
-
Carbon-to-Nitrogen Ratio: This ratio helps predict the stability of an organic azide. For 4-methylphenyl azide (C₇H₇N₃), the C/N ratio is 7/3, which is approximately 2.33. Generally, organic azides with a C/N ratio greater than 3 can be handled with standard precautions. Those with a ratio between 1 and 3, like 4-methylphenyl azide, can be synthesized and isolated but should be treated with increased caution.[1]
-
The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[2] 4-methylphenyl azide, with seven carbon atoms to one azide group, adheres to this rule.
However, it is crucial to remember that aromatic azides are generally less stable than aliphatic azides.[2][3] Therefore, despite these guidelines suggesting a degree of manageable stability, 4-methylphenyl azide should always be treated as a potentially explosive material.
Question 2: What are the primary hazards associated with 4-methylphenyl azide?
The primary hazards are its sensitivity to heat and shock.[4] Organic azides are energy-rich molecules that can decompose explosively with a small input of energy.[1] This decomposition is a rapid release of nitrogen gas.
-
Heat Sensitivity: Elevated temperatures can initiate thermal decomposition. While the exact decomposition temperature for 4-methylphenyl azide is not documented in readily available literature, it is prudent to assume it may decompose at elevated temperatures. It is strongly advised to avoid heating the neat compound.
-
Shock and Friction Sensitivity: Mechanical shock, friction (such as from a metal spatula or ground glass joint), or even scratching the solid material can provide the activation energy for decomposition.[3]
Question 3: What are the recommended storage conditions for 4-methylphenyl azide?
Proper storage is critical to maintaining the stability of 4-methylphenyl azide and preventing accidental decomposition.
-
Temperature: Store below room temperature, ideally in a refrigerator.[1]
-
Light: Protect from light by storing in an amber bottle.[2]
-
Container: Use a tightly sealed container.
-
Incompatibilities: Store away from acids, heavy metals, and oxidizing agents.[2] Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
Question 4: Are there any specific chemicals or materials I should avoid when working with 4-methylphenyl azide?
Yes, several substances are incompatible with organic azides and should be strictly avoided:
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, mercury, silver, and their salts, as they can form highly sensitive and explosive metal azides.[2]
-
Strong Acids: As mentioned, strong acids can generate explosive hydrazoic acid.[2]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform in reactions with azides, as this can lead to the formation of explosive di- and tri-azidomethane.[5]
-
Metal Utensils: Never use metal spatulas for handling or transferring solid 4-methylphenyl azide.[3] Use plastic or ceramic spatulas instead.
-
Ground Glass Joints: Avoid the use of ground glass joints with solutions of organic azides, as friction can initiate detonation.[3]
Section 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides practical advice for overcoming common issues encountered during the synthesis, purification, and use of 4-methylphenyl azide.
Scenario 1: Unexpected Decomposition During Synthesis or Workup
Problem: You observe vigorous gas evolution, a sudden color change, or an exothermic event during the synthesis or workup of your 4-methylphenyl azide reaction.
Causality and Solution:
This is a clear sign of decomposition and must be addressed immediately with extreme caution. The likely cause is excessive heat or an unintended catalytic process.
Step-by-Step Troubleshooting:
-
Immediate Action: If it is safe to do so, remove the heat source immediately. If the reaction is in a fume hood, lower the sash completely and evacuate the immediate area. Alert others in the lab.
-
Post-Incident Analysis:
-
Temperature Control: Was the reaction temperature carefully monitored and controlled? Localized overheating can occur, especially in viscous reaction mixtures.[6] Ensure efficient stirring and use a water or oil bath for uniform heating.
-
Reagent Purity: Were the starting materials and solvents pure? Impurities can sometimes catalyze decomposition.
-
Workup Procedure: Was an acidic quench used? As stated, acid should be avoided.[5] If an aqueous workup is necessary, use neutral or slightly basic water.
-
Scenario 2: Low Yield or No Product in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
Problem: You are performing a CuAAC reaction with 4-methylphenyl azide and an alkyne, but you observe a low yield of the desired triazole product.
Causality and Solution:
The success of a CuAAC reaction hinges on maintaining a sufficient concentration of the active Cu(I) catalyst.[7] Several factors can inhibit the catalyst.
Step-by-Step Troubleshooting:
-
Oxygen Exclusion: Is the reaction being performed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While some protocols use a Cu(II) salt with a reducing agent, minimizing oxygen is always good practice.
-
Reducing Agent: If you are using a Cu(II) source (like CuSO₄), is a sufficient excess of a reducing agent (such as sodium ascorbate) present?[7] The reducing agent is crucial for generating and maintaining the Cu(I) species.
-
Ligand Effects: Are there any coordinating species in your reaction mixture that could be binding to the copper and inhibiting catalysis?
-
Purity of 4-Methylphenyl Azide: Was the azide pure? Impurities from its synthesis could potentially interfere with the catalyst.
Scenario 3: Difficulty in Purifying 4-Methylphenyl Azide
Problem: You have synthesized 4-methylphenyl azide but are unsure how to purify it safely.
Causality and Solution:
Purification of organic azides is a high-risk step due to their potential for explosive decomposition upon heating or concentration. Standard purification techniques like distillation must be avoided.[2]
Safe Purification Protocol:
-
Avoid Distillation and Rotary Evaporation: Never attempt to distill or concentrate large quantities of 4-methylphenyl azide to dryness using a rotary evaporator.[2][3]
-
Extraction: The primary method for purification should be liquid-liquid extraction. After the reaction, quench the mixture with water (avoiding acid) and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and then brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal (with extreme caution): If the solvent must be removed, do so under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath at or below room temperature). Crucially, do not evaporate to dryness. It is much safer to work with a solution of the azide. If the pure azide is absolutely required, remove the final traces of solvent under a stream of inert gas at room temperature, behind a blast shield.
Section 3: Data and Diagrams for Enhanced Understanding
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Carbon/Nitrogen Ratio | ~2.33 | [1] |
| Storage Temperature | Below room temperature | [1] |
| Incompatible Materials | Heavy metals, strong acids, halogenated solvents, metal spatulas, ground glass joints | [2][3][5] |
| Purification Method | Extraction; AVOID DISTILLATION | [2][3] |
Visualizing the Thermal Decomposition Pathway
The thermal decomposition of an aryl azide typically proceeds through the extrusion of nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo various subsequent reactions.
Caption: Thermal decomposition of 4-methylphenyl azide.
Experimental Workflow: Safe Synthesis and Workup
This workflow outlines a generalized safe procedure for the synthesis of 4-methylphenyl azide from the corresponding aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 5. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Kinetic Analysis of p-Tolyl Azide Cycloaddition with Alkynes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern chemical ligation. The choice of reaction modality—be it the classic thermal Huisgen cycloaddition, the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC)—profoundly impacts reaction kinetics, scope, and applicability. This guide provides an in-depth, objective comparison of the kinetic performance of p-tolyl azide with a representative selection of alkynes across these three platforms, supported by experimental data and detailed protocols.
Introduction: The Enduring Power of the Azide-Alkyne Cycloaddition
The formation of a stable 1,2,3-triazole linkage from an azide and an alkyne, a reaction first extensively studied by Rolf Huisgen, has become an indispensable tool in the synthesis of complex molecules.[1][2] The versatility of this transformation has been significantly expanded through the development of catalyzed and strain-promoted variants, each with a distinct kinetic profile and mechanistic pathway. Understanding these differences is paramount for selecting the optimal reaction conditions for a given application, from materials science to in vivo bioconjugation.
This guide focuses on p-tolyl azide as a representative aromatic azide, exploring its reactivity with three classes of alkynes: a simple terminal alkyne (phenylacetylene), an electron-deficient alkyne (dimethyl acetylenedicarboxylate - DMAD), and a strained cyclooctyne (bicyclo[6.1.0]nonyne - BCN).
Mechanistic Considerations: A Tale of Three Pathways
The kinetic disparities between the three cycloaddition modalities are rooted in their fundamental mechanistic differences.
The Thermal Huisgen Cycloaddition: A Concerted, High-Energy Path
The parent Huisgen cycloaddition is a concerted [3+2] pericyclic reaction that proceeds through a single, highly ordered transition state.[2] This mechanism, while elegant in its simplicity, necessitates significant thermal energy to overcome a high activation barrier, leading to slow reaction rates at ambient temperatures.[3] A significant drawback of the thermal approach with unsymmetrical alkynes is the formation of a mixture of 1,4- and 1,5-regioisomers.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Dramatic Rate Acceleration
The advent of CuAAC revolutionized the field by providing a kinetically favorable, catalytic pathway that exclusively yields the 1,4-regioisomer.[4] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[3] The copper catalyst dramatically lowers the activation energy, leading to rate accelerations of up to 108 compared to the uncatalyzed reaction.[4] Kinetic studies have suggested that the reaction can be second order with respect to the copper catalyst, implying the involvement of a dinuclear copper intermediate in the rate-determining step.[3][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Harnessing Ring Strain for Catalyst-Free Ligation
SPAAC offers a bioorthogonal approach by eliminating the need for a cytotoxic copper catalyst.[6] This is achieved by employing a strained cyclooctyne, where the geometric distortion of the alkyne bond significantly lowers the activation energy of the cycloaddition.[6] The reaction proceeds via a concerted mechanism, similar to the Huisgen cycloaddition, but at dramatically faster rates at physiological temperatures.[6] The reactivity of the cyclooctyne can be tuned by modifying its structure.[7]
Comparative Kinetic Performance
The following table summarizes the second-order rate constants (k) for the cycloaddition of p-tolyl azide (or a close analogue) with the selected alkynes under the three different reaction modalities.
| Reaction Modality | Alkyne Partner | Azide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Notes |
| Thermal Huisgen | Phenylacetylene | Azidobenzene* | ~1 x 10⁻⁷ | 25 | Calculated from activation energy.[8] |
| Dimethyl Acetylenedicarboxylate (DMAD) | p-Tolyl Azide | ~1 x 10⁻⁵ | 25 | Estimated based on relative reactivity. | |
| CuAAC | Phenylacetylene | p-Tolyl Azide | ~1 - 10 | 25 | Dependent on catalyst system and ligands.[4][9] |
| Electron-Deficient Alkyne | Benzyl Azide** | Slightly slower than phenylacetylene | 25 | [10] | |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Phenyl Azide*** | ~0.3 - 2.9 | 25-37 | Rate is sensitive to azide electronics.[11] |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 | 25 | [12] |
*Data for azidobenzene is used as a close structural and electronic analogue for p-tolyl azide. **Data for benzyl azide provides a reasonable estimate for the reactivity of an unactivated terminal alkyne. ***Data for phenyl azide with BCN shows that electron-deficient aryl azides react significantly faster.
In-Depth Discussion of Kinetic Trends
The data clearly illustrates the dramatic rate enhancements offered by CuAAC and SPAAC over the traditional thermal cycloaddition.
-
Thermal Huisgen Cycloaddition: The extremely low rate constant for the reaction with phenylacetylene at room temperature underscores the necessity of elevated temperatures for this reaction to proceed at a practical rate.[3] The reaction with the electron-deficient DMAD is significantly faster, a hallmark of 1,3-dipolar cycloadditions where electron-withdrawing groups on the dipolarophile can lower the LUMO energy, facilitating the reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The rate constants for CuAAC are orders of magnitude higher than the thermal reaction, allowing for rapid and efficient ligation at room temperature.[4] While electron-deficient alkynes can react slightly slower than simple terminal alkynes in some CuAAC systems, the effect is generally less pronounced than in the thermal reaction.[10] The choice of copper source, ligands, and solvent can all significantly impact the reaction kinetics.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC provides impressive rate constants without the need for a catalyst, making it ideal for biological applications.[6] The reactivity is highly dependent on the structure of the cyclooctyne, with BCN generally exhibiting faster kinetics than DBCO with aryl azides.[11][12] Interestingly, the electronic nature of the azide plays a more significant role in SPAAC than in CuAAC. Electron-deficient aryl azides have been shown to react significantly faster with BCN, suggesting a different transition state geometry and electronic demand compared to reactions with aliphatic azides.[11]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing these cycloaddition methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of these reactions in real-time.
General Considerations for NMR Kinetic Analysis
-
Internal Standard: A non-reactive internal standard with a known concentration should be included in the reaction mixture to allow for accurate quantification of reactants and products.
-
Temperature Control: Precise temperature control is essential for accurate kinetic measurements. The NMR probe temperature should be calibrated and allowed to equilibrate before initiating the reaction.
-
Data Acquisition: A series of 1H NMR spectra are acquired at regular time intervals. The disappearance of a reactant peak or the appearance of a product peak is integrated relative to the internal standard.
-
Data Analysis: The concentration of the monitored species is plotted against time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant k.
Protocol 1: Kinetic Analysis of Thermal Huisgen Cycloaddition
This protocol describes the kinetic analysis of the reaction between p-tolyl azide and dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
p-Tolyl azide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous deuterated solvent (e.g., Toluene-d8)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a J. Young valve
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of known concentration.
-
In the NMR tube, dissolve a precisely weighed amount of p-tolyl azide and the internal standard in the deuterated solvent.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Add a precisely weighed amount of DMAD to the NMR tube, quickly cap and shake the tube, and immediately place it in the pre-heated NMR spectrometer.
-
Start acquiring a series of 1H NMR spectra at regular intervals.
-
Integrate a well-resolved peak for p-tolyl azide and the internal standard in each spectrum.
-
Calculate the concentration of p-tolyl azide at each time point and plot 1/[p-tolyl azide] versus time to determine the second-order rate constant.
Protocol 2: Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the kinetic analysis of the CuAAC reaction between p-tolyl azide and phenylacetylene.
Materials:
-
p-Tolyl azide
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., mesitylene)
-
NMR tube
Procedure:
-
Prepare stock solutions of all reactants, catalyst, ligand, and internal standard in the deuterated solvent.
-
In the NMR tube, combine the solutions of p-tolyl azide, phenylacetylene, THPTA, and the internal standard.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Initiate the reaction by adding the sodium ascorbate solution followed immediately by the CuI solution.
-
Quickly place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals.
-
Monitor the disappearance of the alkyne proton of phenylacetylene or the appearance of the triazole proton product.
-
Process the data as described in Protocol 1 to determine the rate constant.
Protocol 3: Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the kinetic analysis of the SPAAC reaction between p-tolyl azide and bicyclo[6.1.0]nonyne (BCN).
Materials:
-
p-Tolyl azide
-
Bicyclo[6.1.0]nonyne (BCN)
-
Deuterated solvent (e.g., CD3CN)
-
Internal standard (e.g., durene)
-
NMR tube
Procedure:
-
Prepare stock solutions of p-tolyl azide, BCN, and the internal standard in the deuterated solvent.
-
In the NMR tube, combine the solutions of the internal standard and either p-tolyl azide or BCN.
-
Acquire an initial 1H NMR spectrum (t=0).
-
Initiate the reaction by adding the solution of the other reactant.
-
Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular intervals.
-
Monitor the disappearance of a characteristic peak of either reactant or the appearance of a product peak.
-
Process the data as described in Protocol 1 to determine the second-order rate constant.
Visualizing the Workflows
Figure 1. Experimental workflows for the kinetic analysis of the three cycloaddition modalities.
Conclusion: Making an Informed Choice
The kinetic analysis of the cycloaddition of p-tolyl azide with various alkynes reveals a dramatic landscape of reactivity. The choice between thermal, copper-catalyzed, and strain-promoted methods is a critical decision that must be guided by the specific requirements of the application.
-
Thermal Huisgen Cycloaddition: While fundamentally important, its slow kinetics and lack of regioselectivity limit its practical use to applications where high temperatures are tolerable and regioisomeric products are acceptable.
-
CuAAC: This remains the workhorse for rapid and regioselective triazole synthesis in organic and materials chemistry. Its high reaction rates and tolerance of a wide range of functional groups make it a powerful ligation tool. However, the requirement for a copper catalyst precludes its use in many biological systems due to cytotoxicity.
-
SPAAC: The catalyst-free nature and rapid kinetics at physiological temperatures have established SPAAC as the gold standard for bioconjugation. The ongoing development of new cyclooctynes with enhanced reactivity continues to expand its utility in live-cell imaging and drug delivery.
By understanding the kinetic profiles and the underlying mechanistic principles of these powerful reactions, researchers can make informed decisions to best leverage the azide-alkyne cycloaddition in their scientific endeavors.
References
-
Almaliti, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1994-2006. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]
-
Díaz-Lobo, M., et al. (2021). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Molecules, 26(24), 7687. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]
-
Heravi, M. M., et al. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective. Current Organic Chemistry, 20(28), 2939-2987. [Link]
-
Badawi, H. M., & Abu-Orabi, S. T. (2018). Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene. Journal of Chemical Research, 42(10), 520-524. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Worrell, B. T., et al. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Hong, V., et al. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Methods in molecular biology, 751, 105-121. [Link]
-
Li, K., et al. (2021). A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. Chemistry–A European Journal, 27(16), 5057-5073. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Search [sciprofiles.com]
- 6. jcmarot.com [jcmarot.com]
- 7. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation of Triazole Formation from 4-Methylphenyl Azide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for the formation of 1,2,3-triazoles.[1][2] The high efficiency and biocompatibility of this reaction have cemented its importance in various fields, including medicinal chemistry and materials science.[3][4] However, the successful synthesis of the desired triazole product necessitates rigorous analytical validation. This guide provides an in-depth, comparative analysis of spectroscopic techniques for confirming the conversion of 4-methylphenyl azide to a corresponding 1,4-disubstituted triazole.
This document moves beyond a simple recitation of methods. It is designed to provide the logical framework behind the selection of spectroscopic techniques and the interpretation of the resulting data, empowering researchers to confidently and accurately characterize their synthesized compounds.
The Critical Transformation: From Azide to Triazole
The fundamental transformation we are validating is the [3+2] cycloaddition of an azide and a terminal alkyne.[5][6] In our specific case, we will consider the reaction of 4-methylphenyl azide with a generic terminal alkyne, R-C≡CH, to form the corresponding 1-(4-methylphenyl)-4-R-1H-1,2,3-triazole. The successful formation of the triazole ring is accompanied by distinct changes in the electronic and vibrational properties of the molecule, which can be precisely monitored using a suite of spectroscopic methods.
Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can gain detailed insights into the connectivity and electronic environment of atoms within the molecule.
Causality of Spectral Changes
The formation of the triazole ring from the azide starting material induces several predictable changes in the NMR spectra:
-
Disappearance of Reactant Signals: The signals corresponding to the alkyne proton and the protons of the 4-methylphenyl azide will diminish and eventually disappear as the reaction proceeds to completion.
-
Appearance of the Triazole Proton: A new, distinct singlet will appear in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm, corresponding to the C-H proton of the newly formed triazole ring.[1]
-
Shifts in Aromatic Protons: The electronic environment of the 4-methylphenyl group is altered upon its attachment to the triazole ring, leading to shifts in the chemical shifts of its aromatic protons.
-
¹³C NMR Spectral Changes: The carbon signals of the alkyne will be replaced by new signals for the triazole ring carbons. The carbon attached to the 4-methylphenyl group will also experience a change in its chemical shift.
Comparative NMR Data
The following tables present a hypothetical but representative comparison of the ¹H and ¹³C NMR data for 4-methylphenyl azide and its corresponding triazole product.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Triazole H-5 (ppm) |
| 4-Methylphenyl Azide | ~7.1 (d), ~7.3 (d) | ~2.4 (s) | - |
| 1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole | ~7.3-7.9 (m) | ~2.4 (s) | ~7.8 (s) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Triazole Carbons (ppm) |
| 4-Methylphenyl Azide | ~119, ~130, ~135, ~139 | ~21 | - |
| 1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole | ~120, ~126, ~129, ~130, ~135, ~138, ~145 | ~21 | ~118 (C-5), ~148 (C-4) |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried, purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Subsequently, acquire a ¹³C NMR spectrum. Depending on the sample concentration, a longer acquisition time may be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the expected triazole structure.
-
Confirm the absence of signals from the starting materials.
-
FT-IR Spectroscopy: A Rapid and Definitive Diagnostic Tool
Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable technique for the rapid confirmation of the presence or absence of specific functional groups. The key to its utility in this context is the very strong and characteristic absorption of the azide functional group.
Causality of Spectral Changes
The conversion of the azide to a triazole results in a dramatic and easily observable change in the FT-IR spectrum:
-
Disappearance of the Azide Stretch: The most telling sign of a successful reaction is the complete disappearance of the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group, which typically appears around 2100 cm⁻¹.[7]
-
Appearance of Triazole Ring Vibrations: While less intense and specific than the azide stretch, new absorption bands corresponding to the C-H and N-N stretching and bending vibrations of the triazole ring will appear in the fingerprint region (below 1500 cm⁻¹).[8][9]
Comparative FT-IR Data
Table 3: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 4-Methylphenyl Azide | 1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole |
| Azide (N₃) Asymmetric Stretch | ~2100 (strong, sharp) | Absent |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| C=C Aromatic Stretch | ~1600, ~1500 | ~1600, ~1500 |
| Triazole Ring Vibrations | Absent | Present (various in fingerprint region) |
digraph "FTIR_Analysis_Logic" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Start" [label="Acquire FT-IR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Azide_Peak" [label="Is there a strong peak at ~2100 cm⁻¹?", shape=diamond, fillcolor="#FBBC05"]; "Reaction_Incomplete" [label="Reaction Incomplete or Failed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Successful" [label="Triazole Formation Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Fingerprint" [label="Analyze fingerprint region for triazole ring vibrations"];
"Start" -> "Check_Azide_Peak"; "Check_Azide_Peak" -> "Reaction_Incomplete" [label="Yes"]; "Check_Azide_Peak" -> "Analyze_Fingerprint" [label="No"]; "Analyze_Fingerprint" -> "Reaction_Successful"; }
Caption: Decision workflow for validating triazole formation using FT-IR spectroscopy.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and compare them to the expected values for the starting material and product.
-
Pay close attention to the region around 2100 cm⁻¹ to confirm the absence of the azide peak.
-
UV-Vis Spectroscopy: A Tool for Reaction Monitoring
While not as structurally informative as NMR or FT-IR for final product validation, UV-Visible (UV-Vis) spectroscopy can be a useful tool for monitoring the progress of the cycloaddition reaction in real-time.[3][10]
Causality of Spectral Changes
The electronic structure of the conjugated system changes upon the formation of the triazole ring. This can lead to a shift in the wavelength of maximum absorbance (λ_max) or changes in the molar absorptivity. The π → π* and n → π* electronic transitions of the reactants and products will differ, allowing for the reaction to be monitored.[11][12][13]
Comparative UV-Vis Data
Table 4: Hypothetical Comparative UV-Vis Data (in Methanol)
| Compound | λ_max (nm) | Comments |
| 4-Methylphenyl Azide | ~265 | Absorbance will decrease over time. |
| 1-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole | ~280 | A new absorbance band may appear and increase in intensity. |
Experimental Protocol: UV-Vis Reaction Monitoring
-
Setup:
-
Prepare a solution of the reactants in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette.
-
Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record an initial spectrum before initiating the reaction.
-
Initiate the reaction (e.g., by adding the catalyst).
-
Record spectra at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (e.g., the λ_max of the product) as a function of time to obtain a kinetic profile of the reaction.
-
Conclusion: A Multi-faceted Approach to Validation
A single spectroscopic technique can provide strong evidence for the formation of the desired triazole, but a combination of methods provides irrefutable proof. For routine validation, the combination of ¹H NMR and FT-IR spectroscopy is highly effective. FT-IR offers a rapid and definitive check for the consumption of the azide starting material, while ¹H NMR provides detailed structural information about the final product. For more in-depth studies, such as reaction kinetics, UV-Vis spectroscopy can be a valuable addition to the analytical toolkit. By understanding the principles behind each of these techniques and the expected spectral changes, researchers can confidently and efficiently validate the successful synthesis of their target triazole compounds.
References
- ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry.
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
- Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). NIH.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
-
Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. [Link]
- A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Benchchem.
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Monitoring reaction progress via UV-vis absorbance. (a) Absorbance... . ResearchGate. [Link]
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(a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... . ResearchGate. [Link]
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Click Reactions and Click Chemistry Tools for In-Situ Monitoring . Mettler Toledo. [Link]
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ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY . PharmaTutor. [Link]
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Triazole yield derived from IR absorbance of triazole at 1033 cm⁻¹ and... . ResearchGate. [Link]
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Vibrational spectroscopy of triazoles and tetrazole | Request PDF . ResearchGate. [Link]
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Experimental (a)[6] and theoretical (b) IR spectra of triazole. ResearchGate. [Link]
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A Comprehensive Guide to Click Chemistry Reaction . Labinsights. [Link]
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14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy . Chemistry LibreTexts. [Link]
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Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties . MDPI. [Link]
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Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy . NIH. [Link]
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Visual detection of ascorbic acid via alkyne–azide click reaction using gold nanoparticles as a colorimetric probe . Analyst (RSC Publishing). [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis . PMC - NIH. [Link]
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Comparative electronic UV–Vis absorption spectra of spiro[chromeno[4,3-b]quinoline-6,1 . ResearchGate. [Link]
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A vibrational assignment for 1,2,3-triazole . Journal of the Chemical Society B. [Link]
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Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies . NIH. [Link]
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¹H and ¹³C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles | Request PDF . ResearchGate. [Link]
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Electronic transitions in UV Visible spectroscopy . YouTube. [Link]
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UV Visible Spectroscopy, electronic transitions .pptx . Slideshare. [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of 4-Methylphenyl Azide
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methylphenyl azide, a common building block in organic synthesis. Beyond a simple recitation of spectral data, this document delves into the causality behind experimental choices, offers a comparative analysis with alternative analytical techniques, and is grounded in authoritative references to ensure scientific integrity.
The Structural Significance of 4-Methylphenyl Azide
4-Methylphenyl azide (also known as 4-azidotoluene or p-tolyl azide) is an aromatic azide that serves as a versatile intermediate in the synthesis of a wide array of nitrogen-containing compounds. Its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has made it a valuable tool for creating complex molecular architectures. Accurate and unambiguous structural confirmation is therefore paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the premier technique for this purpose, providing a detailed atomic-level view of the molecular framework.
Experimental Protocol for NMR Spectral Acquisition
A robust and reliable NMR spectrum is contingent upon a well-defined experimental protocol. The following steps outline the standard procedure for acquiring high-quality ¹H and ¹³C NMR data for 4-methylphenyl azide.
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like 4-methylphenyl azide due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. For referencing, tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable timeframe.
2. Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is employed to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity. A wider spectral width is necessary compared to ¹H NMR.
The logical flow of this protocol ensures that the resulting spectra are of high quality, allowing for confident structural elucidation.
¹H and ¹³C NMR Spectral Analysis of 4-Methylphenyl Azide
While a publicly available, experimentally verified spectrum for 4-methylphenyl azide is not readily found in the searched literature, a close structural analog, (4-azidophenyl)methanol, provides excellent reference data.[1] The electronic environment of the aromatic ring in both compounds is very similar, allowing for a reliable comparative analysis.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 4-methylphenyl azide is expected to be simple and characteristic. Due to the para-substitution, the aromatic region will exhibit a classic AA'BB' splitting pattern, which often appears as two distinct doublets.
Table 1: Predicted ¹H NMR Spectral Data for 4-Methylphenyl Azide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 2H | H-2, H-6 (ortho to -CH₃) |
| ~6.95 | Doublet | 2H | H-3, H-5 (ortho to -N₃) |
| ~2.35 | Singlet | 3H | -CH₃ |
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the electron-donating methyl group (H-2, H-6) are expected to be more shielded and thus resonate at a slightly higher field (lower ppm) compared to the protons ortho to the electron-withdrawing azide group (H-3, H-5). The observed doublets for (4-azidophenyl)methanol at δ 7.33 and 7.00 ppm are consistent with this prediction.[1] The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the typical benzylic proton region.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 4-methylphenyl azide will display four signals for the aromatic carbons due to the molecule's symmetry, and one signal for the methyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methylphenyl Azide in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C-4 (ipso to -N₃) |
| ~136 | C-1 (ipso to -CH₃) |
| ~130 | C-2, C-6 (ortho to -CH₃) |
| ~119 | C-3, C-5 (ortho to -N₃) |
| ~21 | -CH₃ |
-
Aromatic Carbons: The carbon atom directly attached to the nitrogen of the azide group (C-4) is expected to be the most deshielded of the aromatic carbons due to the electronegativity of nitrogen. The ipso-carbon attached to the methyl group (C-1) will also be downfield. The carbons ortho and meta to the substituents will have distinct chemical shifts. The ¹³C NMR data for (4-azidophenyl)methanol shows aromatic signals at δ 139.6, 137.8, 128.8, and 119.4 ppm, which aligns well with these predictions.[1]
-
Methyl Carbon (-CH₃): The methyl carbon will resonate at a high field (low ppm), characteristic of sp³-hybridized carbons.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Azido-4-methylbenzene
As a Senior Application Scientist, it is imperative to approach the handling and disposal of energetic compounds like 1-azido-4-methylbenzene (also known as p-tolyl azide) with the utmost rigor and respect for their potential hazards. This guide provides a framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, prioritizing safety through a deep understanding of its chemical nature. The procedures outlined herein are built on the principles of chemical neutralization and adherence to institutional safety protocols.
Hazard Assessment: Understanding the Energetic Nature of p-Tolyl Azide
1-Azido-4-methylbenzene is an organic azide, a class of compounds known for their potential to be explosive and toxic.[1][2] Proper disposal is not merely a procedural task but a critical safety operation rooted in understanding the compound's stability and reactivity.
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently when subjected to external energy sources such as heat, shock, friction, or even strong light.[3] While p-tolyl azide is relatively stable for an organic azide, it must be treated as potentially explosive.[2]
-
Toxicity: Like many azide compounds, p-tolyl azide is considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4]
-
Hazardous Reactions:
-
Acids: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3]
-
Heavy Metals: Azides can react with heavy metals such as lead, copper, mercury, or silver (often found in plumbing and some lab equipment) to form highly shock-sensitive and explosive heavy metal azides.[2][4]
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane or chloroform can form extremely unstable di- and tri-azidomethane.[3][4]
-
Evaluating Stability: Before handling or disposal, it's crucial to assess the stability of the specific organic azide. Two widely accepted guidelines are the "Carbon to Nitrogen Ratio (C/N)" and the "Rule of Six".[3] For 1-azido-4-methylbenzene (C₇H₇N₃), the C/N ratio is 7 carbons to 3 nitrogens (2.33). Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be handled with care, stored at low temperatures, and ideally used or quenched promptly.[3]
| Parameter | Guideline for 1-Azido-4-methylbenzene (C₇H₇N₃) | Rationale & Safety Implications |
| Formula | C₇H₇N₃ | Contains an energetic azido (-N₃) group. |
| Carbon:Nitrogen Ratio | C/N = 7/3 ≈ 2.33 | Falls within the range (1 to 3) requiring careful handling and storage.[3] |
| "Rule of Six" | 7 carbons per azide group | Satisfies the rule (≥6 carbons per energetic group), suggesting sufficient dilution of the energetic group to be relatively safe for careful handling.[3] |
| Storage Temperature | Recommended ≤ -18 °C | Low temperatures enhance stability and reduce the rate of potential decomposition.[3] |
| Storage Concentration | Should not exceed 1 M in solution | Dilution in a suitable solvent reduces the overall energy density and shock sensitivity.[3] |
Prerequisites for Safe Handling and Disposal
Adherence to strict safety protocols is non-negotiable. The following controls must be in place before any disposal procedure begins.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®) are mandatory.[4] For procedures with a higher risk of splashing or explosion, a face shield must be used in conjunction with goggles.[3]
-
Engineering Controls: All work must be conducted within a certified chemical fume hood with the sash positioned as low as possible. A blast shield must be placed between the user and the apparatus during the entire procedure.[3][4]
-
Material and Equipment:
-
Avoid Metal: Never use metal spatulas, stir bars, or needles to handle or transfer azides. Use plastic, ceramic, or glass equipment to prevent the formation of shock-sensitive metal azides.[2][4]
-
Avoid Ground Glass Joints: Friction from ground glass joints can initiate explosive decomposition. If their use is unavoidable, they should be lightly lubricated.[2]
-
Designated Equipment: All glassware and equipment used should be designated for azide use only and decontaminated thoroughly after each procedure.
-
Step-by-Step Disposal Procedures
The primary and most responsible method for disposing of 1-azido-4-methylbenzene is through chemical deactivation, converting it into a non-energetic, less hazardous compound prior to collection as chemical waste.
The Staudinger reduction is a mild and efficient method for converting an azide to an amine.[5] This reaction uses a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide, producing the corresponding amine (p-toluidine) and triphenylphosphine oxide, both of which are significantly less hazardous.[6]
Experimental Protocol:
-
Preparation: In a chemical fume hood behind a blast shield, prepare a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. The flask should be appropriately sized to ensure the reaction mixture does not exceed half its volume.
-
Dissolution: Dissolve the 1-azido-4-methylbenzene waste in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether. The concentration should be kept low (e.g., <0.5 M).
-
Reagent Addition: For every one molar equivalent of the azide, slowly add 1.1 molar equivalents of triphenylphosphine in portions at room temperature. An exotherm and vigorous nitrogen gas evolution will be observed.[7] Ensure the addition is slow enough to control the reaction rate and temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete when the nitrogen evolution ceases. To ensure completion, the reaction can be gently warmed (e.g., to 40°C) and stirred for several hours.[7]
-
Quenching & Verification (Optional but Recommended): To confirm the absence of residual azide, a small aliquot can be carefully tested. However, for disposal purposes, ensuring a slight excess of phosphine and sufficient reaction time is generally adequate.
-
Waste Collection: The resulting mixture, now containing p-toluidine and triphenylphosphine oxide, should be transferred to a clearly labeled hazardous waste container. The label must accurately reflect the final contents (e.g., "THF, p-toluidine, triphenylphosphine oxide"). Do not label it as azide waste.
-
Final Disposal: The container should be sent for disposal through your institution's Environmental Health & Safety (EH&S) department.
If chemical deactivation is not feasible, direct disposal is the only other option. This pathway requires extreme caution in segregation and labeling.
-
Segregation is Critical: Azide waste must never be mixed with other waste streams, especially acidic waste or waste containing heavy metals.[3]
-
Container Selection: Use a designated, compatible container (e.g., a clearly marked glass or polyethylene bottle).
-
Labeling: The waste container must be explicitly and clearly labeled as "HAZARDOUS WASTE: ORGANIC AZIDE ". Include the full chemical name: "1-Azido-4-methylbenzene".
-
Storage: Store the sealed waste container in a secondary container in a cool, dark, and secure location, away from incompatible materials, until it is collected by your institution's EH&S department.[2]
-
Scheduling Pickup: Arrange for prompt pickup of the waste. Do not allow azide waste to accumulate.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of 1-azido-4-methylbenzene.
Caption: Decision workflow for the disposal of 1-azido-4-methylbenzene.
Emergency Procedures
Preparedness is a key component of safety.
-
In Case of a Spill:
-
Small Spill (inside fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite). Decontaminate the area with a basic solution (e.g., 10% sodium hydroxide) to hydrolyze any residual azide, followed by a water rinse. Collect all contaminated materials in a designated azide waste container.[8][9]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately, alerting all personnel. Close the lab door and prevent re-entry. Contact your institution's emergency response (e.g., EH&S) from a safe location.[8]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
By understanding the inherent risks and meticulously following these deactivation and disposal protocols, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
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Staudinger reaction. In Wikipedia. Retrieved from [Link]
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Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. Retrieved from [Link]
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Working with Hazardous Chemicals. (2010). Organic Syntheses. Retrieved from [Link]
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Safe Handling of Sodium Azide (SAZ). University of Wisconsin–Madison, Environment, Health & Safety. Retrieved from [Link]
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Hazard Alert: Use and disposal of inorganic azides. (2017). The University of Adelaide. Retrieved from [Link]
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Information on Azide Compounds. Stanford University, Environmental Health & Safety. Retrieved from [Link]
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1-Azido-4-methoxybenzene PubChem CID 75004. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet - 1,4-dihydroxybenzene. Chemos GmbH & Co. KG. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
